6-Chloroisoquinolin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUMLJICSZAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 6-Chloroisoquinolin-3(2H)-one
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 6-Chloroisoquinolin-3(2H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry. As a derivative of the isoquinoline scaffold, a privileged structure in numerous pharmacologically active agents, understanding its nuanced structural characteristics is paramount for its application in drug discovery and development.[1][2][3][4] This document delves into the critical aspect of lactam-lactim tautomerism inherent to the isoquinolin-3(2H)-one core, providing a predictive analysis of its spectroscopic signatures (NMR, IR, and MS) based on established principles and data from analogous structures. Furthermore, a detailed, scientifically-grounded synthetic protocol is proposed, offering a viable pathway for its preparation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.
Introduction: The Isoquinoline Scaffold and the Significance of the 3(2H)-one Core
The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of specific substituents onto the isoquinoline ring system allows for the fine-tuning of its physicochemical properties and pharmacological profile, making it a highly versatile scaffold for drug design.
The 3(2H)-one moiety introduces a critical structural feature: the potential for lactam-lactim tautomerism. This equilibrium between a keto (amide) form and an enol (imino-alcohol) form can profoundly influence the molecule's hydrogen bonding capabilities, polarity, and receptor-binding interactions. The subject of this guide, this compound, combines this important structural motif with a chlorine atom at the 6-position, which is expected to modulate its electronic properties and metabolic stability. A thorough understanding of its structure is the first step toward unlocking its therapeutic potential.
Unraveling the Molecular Structure: The Centrality of Tautomerism
A pivotal feature of this compound is its existence as a pair of tautomers: the lactam form (this compound) and the lactim form (6-Chloro-3-hydroxyisoquinoline). This equilibrium is not static and is highly dependent on the molecular environment, particularly the solvent.
dot
Caption: Lactam-Lactim Tautomerism of this compound.
Studies on the parent compound, 3-hydroxyisoquinoline, have demonstrated that it predominantly exists as the lactim (hydroxy) tautomer in non-hydroxylic solvents like diethyl ether, while the lactam (keto) form is favored in aqueous solutions.[5] This solvent-dependent equilibrium is a critical consideration in both the synthesis and biological evaluation of this compound. The lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form offers a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the ring nitrogen. This difference in hydrogen bonding potential will dictate its interactions with biological macromolecules.
Predicted Spectroscopic Signatures for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will be the most definitive tools for identifying the predominant tautomeric form in a given solvent.
¹H NMR:
-
Lactam Form (in D₂O or DMSO-d₆): A broad singlet for the N-H proton is expected in the downfield region (~10-12 ppm). The aromatic protons will exhibit complex splitting patterns. The presence of the electron-withdrawing chlorine atom at C6 will deshield the protons at C5 and C7.
-
Lactim Form (in CDCl₃): The N-H signal will be absent, and a new, broad singlet for the O-H proton will appear, likely in the range of 9-11 ppm. The chemical shifts of the aromatic protons will also differ from the lactam form due to the change in the electronic structure of the heterocyclic ring.
¹³C NMR:
-
Lactam Form: A characteristic signal for the carbonyl carbon (C=O) will be present in the downfield region, typically around 160-170 ppm.
-
Lactim Form: The carbonyl signal will be absent. Instead, a signal for the carbon bearing the hydroxyl group (C-OH) will appear further upfield, around 150-160 ppm.
| Predicted Chemical Shifts (δ, ppm) | Lactam Form (this compound) | Lactim Form (6-Chloro-3-hydroxyisoquinoline) |
| ¹H NMR | ||
| N-H | 10.0 - 12.0 (broad s) | - |
| O-H | - | 9.0 - 11.0 (broad s) |
| Aromatic Protons | ~7.0 - 8.5 (complex m) | ~7.0 - 8.5 (complex m, different pattern) |
| ¹³C NMR | ||
| C=O | 160 - 170 | - |
| C-OH | - | 150 - 160 |
| Aromatic Carbons | ~110 - 150 | ~110 - 150 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present and can readily distinguish between the two tautomers.[6][7]
-
Lactam Form: A strong, sharp absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) will be observed in the region of 1650-1680 cm⁻¹. An N-H stretching band will also be present around 3200-3400 cm⁻¹.
-
Lactim Form: The C=O stretch will be absent. A broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration may be observed around 1620-1640 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 g/mol . A key feature in the mass spectrum will be the characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio.[8]
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available 4-chlorobenzaldehyde. The Pomeranz-Fritsch reaction provides a reliable method for the construction of the isoquinoline core.[9][10][11][12]
dot
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction [9][10][11][12]
-
Formation of the Benzalaminoacetal: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
Cyclization: Add the crude benzalaminoacetal to a flask containing concentrated sulfuric acid (70-80%) at 0°C.
-
Allow the reaction to stir at room temperature and then heat to 60-80°C for several hours, monitoring by TLC.
-
Pour the reaction mixture onto ice and basify with a concentrated NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-chloroisoquinoline.
Step 2: Conversion to this compound The conversion of 6-chloroisoquinoline to the target 3(2H)-one is a more complex transformation that may require a multi-step sequence, potentially involving oxidation and subsequent functional group manipulations. A plausible route would involve the introduction of a hydroxyl group at the 3-position.
Potential as a Scaffold in Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The isoquinolin-3(2H)-one core is present in a number of biologically active compounds. The chlorine atom at the 6-position can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents and explore the structure-activity relationship (SAR). The lactam-lactim tautomerism offers unique opportunities for designing molecules that can adapt their hydrogen bonding patterns to interact with different biological targets. Given the wide range of activities associated with the broader isoquinoline family, derivatives of this compound warrant investigation for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][3][4]
Conclusion
This compound is a structurally intriguing heterocyclic compound characterized by a critical lactam-lactim tautomeric equilibrium that is highly sensitive to the solvent environment. While direct experimental data is limited, a comprehensive understanding of its molecular structure can be achieved through the application of fundamental spectroscopic principles and by analogy to closely related compounds. The predicted NMR, IR, and MS data provide a clear roadmap for its characterization. The proposed synthetic pathway, centered around the Pomeranz-Fritsch reaction, offers a viable route for its preparation. The inherent structural features of this compound, including its halogen substitution and tautomeric nature, make it a valuable and underexplored scaffold for the design and synthesis of novel drug candidates. This technical guide provides the foundational knowledge necessary to stimulate and support further research into this promising molecule.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. narsammaacsc.org [narsammaacsc.org]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 12. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to 6-Chloroisoquinolin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes, analyze its physicochemical and spectroscopic properties, and discuss its prospective applications in drug discovery and development, all grounded in established scientific principles and methodologies.
Nomenclature, Structure, and Tautomerism
The compound with the systematic IUPAC name 6-chloro-2,3-dihydroisoquinolin-3-one is a chlorinated derivative of the isoquinolinone scaffold. It is registered under the CAS Number 51463-17-3 .
A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its enol form, 6-chloro-3-hydroxyisoquinoline . This lactam-lactim tautomerism is a common feature of 3-hydroxyisoquinolines and significantly influences the compound's reactivity and biological interactions. The equilibrium between these two forms is dependent on factors such as the solvent and pH.
Caption: Tautomeric equilibrium of this compound.
Plausible Synthetic Pathways
While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, scientifically sound and established methodologies for the synthesis of the 3-hydroxyisoquinoline core can be readily adapted. Two such promising routes are outlined below.
Synthesis via Aryne Acyl-Alkylation/Condensation of β-Ketoesters
A versatile approach to 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from a β-ketoester. This method offers a convergent and efficient pathway to the isoquinoline scaffold.
Caption: Synthesis of 6-chloro-3-hydroxyisoquinoline from a β-ketoester.
Experimental Protocol (Hypothetical):
-
Aryne Generation and Acyl-Alkylation: To a solution of a suitable β-ketoester (e.g., methyl acetoacetate, 1.0 equiv.) and 2-(trimethylsilyl)-4-chlorophenyl trifluoromethanesulfonate (1.2 equiv.) in anhydrous acetonitrile, add cesium fluoride (2.0 equiv.). Stir the mixture at room temperature under an inert atmosphere for 12-16 hours.
-
In-situ Condensation: To the reaction mixture, add a solution of aqueous ammonia (e.g., 28%, 5.0 equiv.) and continue stirring at room temperature for an additional 4-6 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-chloro-3-hydroxyisoquinoline.
Synthesis via Cyclization of a Substituted 2-Cyanomethylbenzonitrile
Another established route involves the base-catalyzed cyclization of an appropriately substituted 2-cyanomethylbenzonitrile. This method provides a direct entry to the 3-aminoisoquinoline, which can then be hydrolyzed to the desired isoquinolinone.
Caption: Synthesis of this compound via a nitrile precursor.
Experimental Protocol (Hypothetical):
-
Benzylic Bromination: A mixture of 4-chloro-2-methylbenzonitrile, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under irradiation with a tungsten lamp. After completion, the reaction is cooled, filtered, and the solvent is evaporated to yield 2-(bromomethyl)-4-chlorobenzonitrile.
-
Cyanation: The crude bromide is then treated with sodium cyanide in a suitable solvent like dimethylformamide (DMF) to afford 2-cyano-4-chlorobenzyl cyanide.
-
Cyclization: The resulting dinitrile is subjected to base-catalyzed cyclization, for instance, by heating with sodium ethoxide in ethanol, to yield 3-amino-6-chloroisoquinoline.
-
Hydrolysis: The 3-aminoisoquinoline is then hydrolyzed to this compound by heating in an acidic aqueous solution (e.g., dilute hydrochloric acid). The product can be isolated by neutralization and purified by recrystallization.
Physicochemical and Spectroscopic Characterization
While extensive experimental data for this compound is not widely published, its key properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | > 200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
Spectroscopic Data (Predicted)
The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the chlorinated benzene ring will exhibit characteristic splitting patterns. The protons of the pyridinone ring will also have distinct chemical shifts. Due to the tautomerism, the presence of both lactam and lactim forms in solution may lead to a more complex spectrum, with the relative integration of signals depending on the solvent and temperature.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbonyl carbon of the lactam form is expected to appear in the downfield region (around 160-170 ppm). The carbon bearing the chlorine atom will also have a characteristic chemical shift.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. For the lactam tautomer, a strong carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. For the lactim tautomer, a characteristic O-H stretching band would be observed. Aromatic C-H and C=C stretching vibrations will also be present.
3.1.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by its functional groups and the tautomeric equilibrium.
-
N-Alkylation/Acylation: The nitrogen atom of the lactam form can be alkylated or acylated to introduce various substituents.
-
O-Alkylation/Acylation: The hydroxyl group of the lactim form can undergo O-alkylation or O-acylation.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing chloro and lactam/lactim groups.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under forcing conditions.
Potential Applications in Drug Discovery and Development
The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs[1]. Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[2][3].
The 3-hydroxyisoquinoline moiety, in particular, is a valuable pharmacophore. The ability of the lactam-lactim tautomers to act as both hydrogen bond donors and acceptors makes them attractive for interacting with biological targets such as enzymes and receptors.
While the specific biological activity of this compound has not been extensively reported, related chlorinated isoquinoline derivatives have shown interesting biological profiles. For instance, certain 6-chloroisoquinoline-5,8-diones have been evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit topoisomerase II[2]. This suggests that this compound and its derivatives could be promising candidates for development as:
-
Anticancer Agents: By serving as a scaffold for the design of kinase inhibitors, topoisomerase inhibitors, or compounds that induce apoptosis.
-
Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds.
-
Enzyme Inhibitors: The structural features of this compound make it a potential candidate for the design of inhibitors for various enzymes implicated in disease.
The workflow for investigating the biological potential of a novel compound like this compound would typically involve a series of in vitro and in vivo assays.
Caption: A general workflow for drug discovery starting from a novel scaffold.
Conclusion
This compound is a fascinating heterocyclic compound with a rich chemistry stemming from its tautomeric nature. While its specific synthesis and biological activities are yet to be fully explored in the public domain, its structural relationship to the privileged isoquinoline scaffold makes it a highly promising starting point for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloroisoquinolin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its core physicochemical properties, proposes a plausible synthetic pathway, and explores its potential biological activities based on the well-documented pharmacology of the isoquinoline scaffold. This guide serves as a foundational resource for researchers, offering insights into its characterization, potential applications, and methodologies for further investigation.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a privileged structural motif found in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have historically been a rich source of therapeutic agents. The synthetic versatility of the isoquinoline ring system allows for extensive functionalization, enabling the modulation of its pharmacological profile. The introduction of a chlorine atom at the 6-position, as seen in this compound, is a common strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and influence ligand-receptor interactions. This guide focuses on the specific attributes of this compound, providing a scientific framework for its exploration in drug development programs.
Physicochemical and Spectroscopic Profile
Core Properties
A compilation of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.603 g/mol | [1] |
| CAS Number | 51463-17-3 | [1] |
| Appearance | Solid (predicted) | [1] |
| Synonyms | 6-chloroisoquinolin-3-ol, 3(2H)-Isoquinolinone, 6-chloro- | [1] |
Predicted Spectroscopic Data
The following sections outline the expected spectroscopic features of this compound.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 179. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the lactam functionality. Protons on the chlorinated benzene ring and the protons on the pyridinone ring will resonate in the aromatic region, likely between δ 7.0 and 8.5 ppm. The NH proton of the lactam is expected to appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum will display nine distinct carbon signals. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm.
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A broad N-H stretching band for the lactam may also be observed around 3200 cm⁻¹.
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below:
Caption: A proposed two-stage synthesis of this compound.
Experimental Protocols for Characterization
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Rationale: HPLC is crucial for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Direct infusion or LC-MS in positive ion mode.
-
Rationale: To confirm the molecular weight and elemental composition of the target molecule. The isotopic pattern of chlorine will be a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Rationale: To elucidate the chemical structure by identifying the connectivity of protons and carbons.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory for a solid sample.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹.
-
Rationale: To identify the key functional groups present in the molecule, particularly the carbonyl and N-H groups of the lactam.
The following diagram illustrates a logical workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 6-Chloroisoquinolin-3(2H)-one
Foreword: Navigating the Data Gap in Early-Stage Drug Development
In the landscape of pharmaceutical research and development, the physicochemical properties of novel chemical entities are the bedrock upon which successful drug discovery is built. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimate therapeutic efficacy. This guide addresses 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound of interest, for which publicly accessible, quantitative solubility data is notably scarce.
This document, therefore, deviates from a simple data repository. Instead, it serves as a comprehensive technical guide for the research scientist. Acknowledging the existing data gap, we shift the focus from presenting pre-existing values to empowering researchers with the foundational knowledge and detailed, field-proven protocols required to determine the solubility of this compound accurately and reproducibly in their own laboratory settings. We will delve into the theoretical underpinnings that govern its solubility and provide robust, step-by-step methodologies for empirical determination.
Physicochemical Profile of this compound
Understanding the inherent chemical nature of this compound is the first step in predicting and interpreting its solubility behavior. The structure is characterized by an isoquinolinone core, with a chlorine atom at the 6-position. This substitution influences the molecule's polarity, hydrogen bonding capacity, and lipophilicity.
While experimental solubility data is limited, computational models provide valuable predictive insights into its physicochemical properties. These properties, summarized in Table 1, suggest a compound with limited aqueous solubility and a preference for more non-polar environments.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | PubChem[1] |
| Molecular Weight | 181.62 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Polar Surface Area | 29.1 Ų | PubChem[1] |
The XLogP3 value of 1.9 is particularly informative. This value, representing the logarithm of the partition coefficient between octanol and water, indicates a degree of lipophilicity.[2] Compounds with log P values greater than +0.5 are generally considered to be water-insoluble or lipophilic.[2] Therefore, it is anticipated that this compound will exhibit poor solubility in aqueous media and greater solubility in organic solvents. The presence of a single hydrogen bond donor (the N-H group in the lactam ring) and acceptor (the carbonyl oxygen) allows for some interaction with polar solvents, but the overall influence of the chlorinated aromatic system likely dominates.[2]
Framework for Experimental Solubility Determination
Given the absence of published quantitative data, a systematic experimental approach is necessary. The following sections outline two robust and widely accepted methods for determining the solubility of a solid compound in various solvents: the Gravimetric Method and the UV/Vis Spectrophotometry Method .[3]
The choice between these methods depends on the compound's properties and available equipment. The gravimetric method is absolute but requires higher quantities of material. The spectrophotometric method is highly sensitive, requiring less compound, but is contingent on the molecule possessing a suitable chromophore and requires the development of a calibration curve.
General Workflow for Solubility Assessment
A standardized workflow ensures reproducibility and accuracy. The process begins with the preparation of a saturated solution, followed by separation of the dissolved solute from the excess solid, and concludes with quantification.
Caption: General workflow for experimental solubility determination.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for determining the solubility of related heterocyclic compounds and represent a best-practice approach.[3]
Protocol 1: Gravimetric Method
This method directly measures the mass of the dissolved solute after solvent evaporation. It is straightforward and does not require spectroscopic analysis, making it a fundamental technique for solubility assessment.
3.1.1. Rationale: The gravimetric method is an absolute measure of solubility. By physically isolating and weighing the dissolved solid from a known volume of saturated solution, it provides a direct mass/volume concentration without the need for calibration standards. This makes it a highly trustworthy and self-validating system.
3.1.2. Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a series of glass vials.
-
Pipette a precise, known volume (e.g., 2.00 mL) of the desired solvent into each vial.
-
Seal the vials tightly to prevent any solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is fully saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.[3]
-
Immediately filter the solution through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed, dry evaporation dish.[3]
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the filtered solution to account for any density variations.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the compound (e.g., 50-70°C). A gentle stream of nitrogen gas can be used to accelerate evaporation.[3]
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the dish containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.
-
Solubility is expressed as:
-
Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant collected (mL)
-
-
Protocol 2: UV/Vis Spectrophotometry Method
This method is ideal for compounds that absorb ultraviolet or visible light and is significantly more sensitive than the gravimetric method.
3.2.1. Rationale: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with solutions of known concentration, the concentration of an unknown saturated solution can be determined from its absorbance. This provides a high-throughput and sensitive quantification method.
3.2.2. Step-by-Step Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute stock solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound absorbs most strongly.[3] This ensures maximum sensitivity and accuracy for subsequent measurements.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations by performing serial dilutions of a primary stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of Absorbance vs. Concentration (mg/mL). A linear regression should be applied to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are critical for validating the calibration. An R² value > 0.99 is desirable.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1.2, step 1).
-
Filter the saturated supernatant as previously described (Section 3.1.2, step 2).
-
Precisely dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance measurement falls within the linear range of the calibration curve.[3] A high dilution factor will likely be necessary.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Concentration_diluted (mg/mL) = (Absorbance - y-intercept) / slope
-
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Solubility (mg/mL) = Concentration_diluted × Dilution Factor
-
-
Illustrative Data and Solvent Selection
While specific experimental data for this compound is unavailable, researchers can anticipate solubility trends based on general principles of organic chemistry.[4] A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.
Table 2: Suggested Solvents for Solubility Screening
| Solvent Class | Example Solvent | Dielectric Constant (20°C)[5] | Rationale for Inclusion |
| Protic Polar | Methanol | 32.7 | Capable of hydrogen bonding; often a good starting point. |
| Protic Polar | Ethanol | 24.5 | Similar to methanol but less polar. |
| Aprotic Polar | Acetonitrile | 36.6 | Polar but cannot donate hydrogen bonds. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | High polarity, excellent solvent for many organic compounds. |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | 36.7 | Another strong, polar aprotic solvent. |
| Less Polar | Dichloromethane (DCM) | 9.1 | A common solvent for less polar compounds. |
| Aqueous Buffer | Phosphate-Buffered Saline (pH 7.4) | ~80 | Critical for assessing solubility under physiological conditions. |
Conclusion and Best Practices
This guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of this compound. In the absence of published data, the described protocols for gravimetric and UV/Vis spectrophotometric analysis offer robust pathways to generate the critical information needed for advancing drug development and chemical research.
Key Best Practices:
-
Temperature Control: Solubility is highly temperature-dependent. All steps, from equilibration to filtration, should be performed at a constant, recorded temperature.
-
Purity of Compound: Ensure the this compound used is of high purity, as impurities can significantly affect solubility measurements.
-
Equilibration Time: Verify that the system has reached equilibrium. Measuring solubility at multiple time points (e.g., 24, 48, and 72 hours) can confirm that the concentration has plateaued.
-
Solvent Compatibility: Ensure all equipment (vials, filters, etc.) is chemically resistant to the solvents being tested.
By adhering to these rigorous experimental principles, scientists can generate reliable, high-quality solubility data for this compound, thereby filling a critical knowledge gap and enabling more informed decisions in their research endeavors.
References
6-Chloroisoquinolin-3(2H)-one spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloroisoquinolin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring an isoquinoline core, a functionality of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] The presence of a chlorine atom at the 6-position and a lactam moiety within the heterocyclic ring system imparts specific physicochemical properties that can influence its biological activity and potential as a scaffold in drug discovery.
Accurate structural elucidation is the foundation upon which all further research is built. Spectroscopic analysis provides a definitive fingerprint of a molecule, confirming its identity, purity, and structure. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds.
Molecular Structure and Spectroscopic Rationale
The interpretation of spectroscopic data is intrinsically linked to the molecule's structure. Key features of this compound that will govern its spectral output are:
-
The Aromatic System: The benzene ring fused to the pyridinone ring will exhibit characteristic signals in both ¹H and ¹³C NMR.
-
The Lactam Functionality: The cyclic amide (lactam) group contains a carbonyl (C=O) and an N-H bond, which will produce distinct and strong absorption bands in the IR spectrum.
-
The Chlorine Substituent: The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of nearby protons and carbons in the NMR spectra. Its isotopic signature will be a key identifier in mass spectrometry.
-
Keto-Enol Tautomerism: The isoquinolinone ring can potentially exist in equilibrium between the lactam and lactim (enol) tautomeric forms. The predominant form under analytical conditions will dictate the observed spectra. For the purpose of this guide, we will focus on the more stable lactam form.
References
The Pharmacological Versatility of the Isoquinoline Scaffold: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Isoquinoline Core
The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and medicinal chemistry.[1][2] Found extensively in nature, particularly within plant families like Papaveraceae, Berberidaceae, and Ranunculaceae, isoquinoline alkaloids represent a structurally diverse class of molecules with a remarkable breadth of biological activities.[3] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, these compounds have been utilized in traditional medicine for centuries.[1][4]
Modern pharmacological research continues to uncover and validate the therapeutic potential of both natural and synthetic isoquinoline derivatives.[5][6] These compounds exhibit a wide array of activities, including potent anticancer, antimicrobial, antiviral, neuroprotective, anti-inflammatory, and antidiabetic effects.[2][5] This guide serves as an in-depth technical resource for professionals in drug discovery and development, synthesizing field-proven insights into the mechanisms of action, structure-activity relationships, and key experimental methodologies used to evaluate the biological activities of this vital chemical class.
Anticancer Activity: Multi-Targeted Assault on Malignancy
Isoquinoline alkaloids are a fertile source for the discovery of novel anticancer therapeutic agents, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[3][7] Prominent examples include berberine, sanguinarine, and palmatine. Their antiproliferative effects are often multifactorial, targeting core processes of cancer progression.[5]
Core Mechanisms of Antineoplastic Action
-
Induction of Apoptosis and Cell Cycle Arrest: A primary anticancer mechanism is the induction of programmed cell death (apoptosis).[8][9] Compounds like sanguinarine trigger the intrinsic apoptotic pathway by increasing the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This is often accompanied by the modulation of the Bax/Bcl-2 protein ratio and the activation of caspase cascades. Furthermore, many isoquinoline alkaloids can halt the cell cycle at various checkpoints. For instance, sanguinarine has been shown to block the cell cycle by up-regulating CDK inhibitors (like p27) and down-regulating cyclins D1, D2, and E, as well as CDKs 2, 4, and 6 in cancer cells.[10][11]
-
Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, is a frequent target.[5][10] By inhibiting this pathway, isoquinoline derivatives can effectively suppress tumor growth.
-
Disruption of the Microtubule Network: Certain alkaloids, including sanguinarine and noscapine, exert their effects by interfering with microtubule dynamics. They can bind to tubulin, causing microtubule depolymerization and arresting cells in mitosis, which ultimately leads to apoptosis.[7][12]
-
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes crucial for cancer cell survival. This includes topoisomerases, which are vital for DNA replication, and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the development of hormone-dependent cancers and resistance to chemotherapy.[5][13]
Quantitative Data: Cytotoxic Potency
The cytotoxic effects of isoquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |
| Palmatine | MCF-7 (Breast) | Cytotoxicity | 5.126 µg/mL | [14][15] |
| Palmatine | T47D (Breast) | Cytotoxicity | 5.805 µg/mL | [15] |
| Palmatine | OVCAR-4 (Ovarian) | Apoptosis Induction | 5.5-7.9 µM | [16] |
| Sanguinarine | DHD/K12/TRb (Colorectal) | Proliferation Inhibition | Dose-dependent | [11] |
| Isocorydine | HCT-116 (Colon) | Cell Death | 7.0 µM | [10] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative (e.g., Palmatine) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to assess the level of apoptosis induced by the compound.[17]
Visualization: Anticancer Signaling Pathways
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine [chemeurope.com]
- 13. Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (Open Access) Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021) | Aneta Grabarska | 38 Citations [scispace.com]
Unlocking Therapeutic Potential: A Technical Guide to the Therapeutic Targets of 6-Chloroisoquinolin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the potential therapeutic targets of a specific derivative, 6-Chloroisoquinolin-3(2H)-one. Synthesizing data from extensive research on structurally related compounds, we present a compelling hypothesis that Poly(ADP-ribose) polymerase-1 (PARP-1) is a primary therapeutic target for this molecule. This document provides an in-depth exploration of the mechanism of PARP-1 inhibition, the concept of synthetic lethality in cancer therapy, and the structure-activity relationships that position this compound as a promising candidate for further investigation. Detailed experimental protocols for evaluating PARP-1 inhibition and cellular activity are provided to empower researchers in their drug discovery endeavors.
Introduction: The Isoquinolinone Scaffold in Drug Discovery
The isoquinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic molecules with significant pharmacological activities.[1] From the potent analgesic morphine to the groundbreaking anticancer agent trabectedin, the isoquinoline core has consistently proven its value in the development of novel therapeutics.[1] The introduction of a lactam function to form the isoquinolin-3(2H)-one scaffold has been a particularly fruitful strategy in the quest for new enzyme inhibitors. This guide focuses on a specific, yet under-explored, member of this family: this compound. While direct studies on this exact molecule are limited, a wealth of data on closely related analogs strongly suggests a key therapeutic target: Poly(ADP-ribose) polymerase-1 (PARP-1).[2][3]
The Prime Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[4] In the context of cancer, where DNA damage is a common occurrence, PARP-1 is essential for cell survival. The therapeutic strategy of targeting PARP-1 is elegantly rooted in the concept of synthetic lethality .
Mechanism of Action: Synthetic Lethality
Synthetic lethality describes a phenomenon where the loss of two genes or protein functions simultaneously is lethal to a cell, while the loss of either one alone is not.[4] In the context of PARP inhibition, this principle is most prominently exploited in cancers with mutations in the BRCA1 or BRCA2 genes.
BRCA1 and BRCA2 are key proteins in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand DNA breaks (DSBs).[5] When PARP-1 is inhibited, SSBs that would normally be repaired by BER are converted into more cytotoxic DSBs during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the loss of both BER (due to PARP inhibition) and HR (due to BRCA mutation) leads to genomic instability and ultimately, cell death.[5]
References
- 1. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
6-Chloroisoquinolin-3(2H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Isoquinolinone Scaffold in Medicinal Chemistry
The isoquinoline scaffold is a cornerstone in the development of therapeutic agents, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Derivatives of isoquinoline and its oxygenated analog, isoquinolinone, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This guide focuses on a specific, yet underexplored, member of this family: 6-Chloroisoquinolin-3(2H)-one .
While direct literature on this compound is sparse, its structural features—a chlorinated benzene ring fused to a lactam—suggest a high potential for biological activity. The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and a more favorable pharmacokinetic profile. This guide will, therefore, provide a comprehensive overview based on established synthetic methodologies for related compounds and the well-documented biological activities of structurally similar isoquinolinones. We will explore a plausible synthetic route, delve into the compound's chemical characteristics, and survey the potential therapeutic applications based on the activities of its analogs.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through several established methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one core, followed by a subsequent dehydrogenation, or through direct synthesis of the isoquinolinone ring.[5] A highly plausible and efficient route would involve an intramolecular Friedel-Crafts-type cyclization of a suitably substituted N-phenethylisocyanate or a related derivative.
A proposed synthetic workflow is outlined below:
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(4-Chlorophenethyl)acrylamide
-
To a stirred solution of 4-chlorophenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-chlorophenethyl)acrylamide, which can be purified by column chromatography.
Step 2: Synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
-
Add N-(4-chlorophenethyl)acrylamide (1.0 eq) to a flask containing a Lewis acid (e.g., aluminum chloride, 3.0 eq) in an appropriate solvent (e.g., nitrobenzene or dichloroethane) at 0 °C.
-
Stir the mixture at room temperature and then heat to 60-80 °C for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-chloro-3,4-dihydroisoquinolin-1(2H)-one.[6]
Step 3: Synthesis of this compound
-
Dissolve 6-chloro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or palladium on carbon (Pd/C) (10 mol%).
-
If using Pd/C, reflux the mixture under an inert atmosphere for 24-48 hours. If using DDQ, the reaction may proceed at a lower temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture (if using Pd/C) and concentrate the solvent.
-
Purify the crude product by column chromatography to yield this compound.
Chemical Properties and Tautomerism
This compound is expected to exist in a tautomeric equilibrium between the lactam form (isoquinolin-3(2H)-one) and the lactim form (6-chloro-isoquinolin-3-ol). This phenomenon is common in 2- and 4-hydroxyquinolines and their isoquinoline counterparts.[7]
Caption: Tautomeric forms of this compound.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In aqueous solutions, the lactam form is generally favored for 3-hydroxyisoquinolines, while the lactim form can be more prevalent in non-hydroxylic solvents.[7] This tautomerism is a critical consideration in its biological activity, as the two forms present different hydrogen bonding capabilities and overall shapes, which can affect their interaction with biological targets.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for this compound is currently available, the extensive research on structurally related chloro-substituted quinolines and isoquinolinones provides a strong basis for predicting its potential therapeutic applications.[3][8]
Anticancer Activity
A significant body of research has demonstrated the potent anticancer activity of quinoline and isoquinoline derivatives.[4][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.[2]
The presence of a chlorine atom on the quinoline or isoquinoline ring has been shown to be a favorable feature for anticancer activity.[3] For instance, certain chloroquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer.[3][8]
| Compound Class | Biological Target/Activity | Reported IC50 Values | Reference |
| Chloroquinoline Derivatives | Anticancer (Lung, HeLa, Colorectal, Breast) | Comparable to 2',7'-dichlorofluorescein | [3] |
| Pyrazolo[4,3-f]quinoline Derivatives | Antiproliferative | 7.01 to 34.32 μM | [2] |
| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Antioomycete activity | EC50 of 14 μM against P. recalcitrans | [9] |
Table 1: Biological Activities of Structurally Related Compounds
Enzyme Inhibition: A Probable Mechanism of Action
A plausible mechanism of action for this compound is the inhibition of protein kinases. Many isoquinoline derivatives have been identified as potent kinase inhibitors, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] The ATP-binding site of many kinases can be effectively targeted by small molecules with a heterocyclic core.
Caption: Hypothesized mechanism of action via kinase pathway inhibition.
Protocol for a Representative Biological Assay: Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related chloro-substituted isoquinolinones, this compound is predicted to exhibit significant biological activity, particularly as an anticancer agent through the inhibition of protein kinases.
Future research should focus on the development of a robust and scalable synthetic route to this compound to enable thorough biological evaluation. A comprehensive screening against a panel of cancer cell lines and a diverse set of protein kinases would be a crucial first step in elucidating its therapeutic potential and mechanism of action. Further structure-activity relationship (SAR) studies, involving modifications at various positions of the isoquinolinone ring, could lead to the discovery of even more potent and selective drug candidates. The insights provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one [myskinrecipes.com]
- 6. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of 6-Chloroisoquinolin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and historical context of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound that has garnered interest in medicinal chemistry. This document delves into the seminal synthesis and the scientific groundwork that introduced this molecule to the research community.
Introduction: The Isoquinolinone Scaffold
The isoquinoline core is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Its derivatives are integral to the development of therapeutic agents.[3][4] The isoquinolin-3(2H)-one backbone, a key variant, serves as a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery. The introduction of a chlorine atom at the 6-position modulates the electronic properties of the ring system, influencing its reactivity and potential biological interactions.
The Seminal Synthesis: A Novel Approach to Isoquinolinone Formation
The first documented synthesis of this compound was reported in a 1996 publication in Tetrahedron Letters by a team of Hungarian researchers: Gyula Simig, Gábor Doleschall, Miklós Nyerges, and Csaba Szántay Jr. Their work introduced a novel method for the preparation of isoquinolin-3(2H)-one derivatives.
The context of this discovery was not an isolated synthesis but part of a broader investigation into the reactivity of N-(1-aryl-2,2-dimethoxyethyl)chloroacetamides. The research team explored the cyclization of these precursors to form the isoquinolinone ring system, a reaction that provided a new and efficient route to this class of compounds.
The Precursor: Synthesis of N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide
The journey to this compound began with the preparation of its acyclic precursor. The key starting materials were 4-chlorobenzaldehyde and aminoacetaldehyde dimethyl acetal. These were reacted to form the corresponding Schiff base, which was subsequently reduced and then acylated with chloroacetyl chloride to yield N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide.
Experimental Protocol: Synthesis of the Precursor
-
Schiff Base Formation: 4-Chlorobenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal in an appropriate solvent.
-
Reduction: The resulting imine is reduced to the corresponding secondary amine.
-
Acylation: The amine is then acylated with chloroacetyl chloride in the presence of a base to afford the final precursor.
The Cyclization Step: Discovery of this compound
The pivotal step in the discovery was the acid-catalyzed cyclization of N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide. The researchers treated the precursor with concentrated sulfuric acid, which induced an intramolecular cyclization to form the this compound ring system.
Reaction Mechanism:
The proposed mechanism involves the protonation of a methoxy group of the acetal, followed by the elimination of methanol to form an oxonium ion. This is followed by an intramolecular electrophilic attack of the activated carbonyl group of the chloroacetamide moiety onto the electron-rich aromatic ring, leading to the formation of the isoquinolinone core. A subsequent tautomerization results in the final product.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide is dissolved in a suitable solvent.
-
Acid Treatment: Concentrated sulfuric acid is added dropwise to the solution at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized. The precipitated product is collected by filtration, washed, and purified by recrystallization.
Structural Elucidation and Characterization
The structure of the newly synthesized this compound was confirmed using contemporary spectroscopic techniques of the time, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The compound exists in tautomeric equilibrium with its enol form, 6-chloro-3-hydroxyisoquinoline, although the keto form is generally favored.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51463-17-3[5] |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol [5] |
| Appearance | Solid[5] |
| Synonyms | 6-chloroisoquinolin-3-ol, 3(2H)-Isoquinolinone, 6-chloro-[5] |
Historical Context and Subsequent Developments
The 1996 report by Simig and his colleagues provided a novel and direct route to substituted isoquinolin-3(2H)-ones. This discovery was significant as it offered an alternative to existing multi-step procedures. The availability of this new synthetic methodology paved the way for further exploration of the chemical space around the isoquinolinone scaffold.
Since its initial synthesis, this compound has become a commercially available building block for organic synthesis.[5][6][7] Its utility lies in the potential for further functionalization at various positions of the heterocyclic ring, enabling the generation of libraries of compounds for screening in drug discovery programs. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can be applied to modify the chloro-substituent, further expanding the diversity of accessible derivatives.
Caption: A simplified timeline of the discovery and development of this compound.
Conclusion
The discovery of this compound by Simig and co-workers in 1996 marked a notable advancement in the synthetic chemistry of isoquinolinones. Their innovative cyclization strategy provided a direct and efficient pathway to this valuable heterocyclic scaffold. This foundational work has enabled further research into the synthesis and potential applications of its derivatives, solidifying the importance of this compound as a key building block in the field of medicinal chemistry.
References
- 1. Isoquinolone synthesis [organic-chemistry.org]
- 2. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amanote [app.amanote.com]
- 4. Csaba Szántay - Google Tudós [scholar.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
6-Chloroisoquinolin-3(2H)-one derivatization reactions
An In-Depth Technical Guide to the Derivatization of 6-Chloroisoquinolin-3(2H)-one: Protocols and Applications
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Among its many variants, this compound stands out as a versatile building block for chemical library synthesis. Its structure features multiple reactive sites, making it an ideal starting point for generating diverse molecular architectures for drug discovery programs.
This guide provides a detailed exploration of the key derivatization strategies for this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind methodological choices, ensuring that researchers can not only replicate but also adapt these protocols for their specific needs. The core reactivity of this molecule is governed by two principal features: the ambident nucleophilicity of the isoquinolinone core and the susceptibility of the C6-chloro substituent to substitution via transition-metal catalysis or nucleophilic aromatic substitution.
A critical aspect of the isoquinolin-3(2H)-one system is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (imidate) forms. This equilibrium is fundamental to its reactivity, allowing for selective derivatization at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, depending on the chosen reaction conditions.
Section 1: Selective N- and O-Alkylation of the Isoquinolinone Core
The lactam-lactim tautomerism of the this compound core allows for the selective introduction of alkyl or aryl groups at either the nitrogen or oxygen atom. The regioselectivity of this reaction is highly dependent on the choice of base, solvent, and alkylating agent.[4] Generally, N-alkylation is favored under conditions that promote the formation of the N-anion, while O-alkylation can be achieved under different conditions that favor reaction at the oxygen atom of the lactim tautomer.
Causality of Regioselectivity
-
N-Alkylation: This pathway is typically favored by using a strong, non-hindered base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF, THF). The strong base irreversibly deprotonates the nitrogen atom of the lactam, forming a resonance-stabilized anion with significant charge density on the nitrogen. This nucleophilic nitrogen then readily attacks the alkylating agent.[4]
-
O-Alkylation: Achieving O-alkylation can be more challenging and often requires specific reagents. While less common for simple alkyl halides, using reagents like silver carbonate (Ag₂CO₃) can favor O-alkylation by coordinating to the oxygen atom, increasing its nucleophilicity. The nature of the counter-ion can influence the hardness/softness of the nucleophile, thereby directing the site of alkylation.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation using a strong base in an aprotic solvent, which reliably favors the formation of the N-substituted product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be complete.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
| Parameter | Condition/Reagent | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the amide nitrogen.[4] |
| Solvent | Anhydrous DMF | Polar aprotic solvent that dissolves the starting material and the resulting salt. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; subsequent warming ensures reaction completion. |
| Workup | Sat. aq. NH₄Cl | Mildly acidic quench to neutralize excess NaH without hydrolyzing sensitive functional groups. |
Section 2: Palladium-Catalyzed Cross-Coupling at the C6-Position
The chlorine atom at the C6 position of the isoquinoline ring is an aryl chloride, making it an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the facile formation of C-C and C-N bonds.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[6][7] This reaction is highly valued for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.
Mechanism Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isoquinolinone.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloroisoquinolin-3(2H)-one
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and bioactive molecules featuring arylamine scaffolds. The isoquinolinone core, in particular, is a privileged structure found in numerous compounds with a wide range of biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation. These older methods often require harsh reaction conditions and have limited substrate scope and functional group tolerance. The Buchwald-Hartwig reaction, in contrast, proceeds under milder conditions and demonstrates remarkable functional group compatibility, making it an indispensable tool in the synthesis of complex molecules.[1][2][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 6-chloroisoquinolin-3(2H)-one, a key intermediate in the synthesis of various therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer practical guidance on troubleshooting and product characterization.
Mechanism and Key Parameters: A Rational Approach to Reaction Optimization
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of this compound, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate the oxidative addition of the relatively unreactive aryl chloride.[2][4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The strength of the base is a critical parameter and must be chosen carefully to be effective without promoting unwanted side reactions.
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.
References
Application Notes and Protocols for 6-Chloroisoquinolin-3(2H)-one as a Versatile Scaffold in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1][2] This technical guide focuses on the untapped potential of a specific derivative, 6-chloroisoquinolin-3(2H)-one , as a versatile starting point for the discovery of novel therapeutics. The strategic placement of a chlorine atom at the C-6 position offers a key handle for synthetic diversification, while the isoquinolin-3(2H)-one core provides a bioisosteric alternative to the more commonly explored isoquinolin-1(2H)-one, potentially offering novel intellectual property and distinct pharmacological profiles. This document provides a comprehensive overview of a proposed synthetic strategy, detailed protocols for functionalization, and methodologies for biological evaluation, empowering researchers to leverage this promising scaffold in their drug discovery programs.
Introduction: The Rationale for this compound
The isoquinoline framework is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] While much attention has been given to isoquinolin-1(2H)-one derivatives, particularly as PARP inhibitors, the isomeric isoquinolin-3(2H)-one scaffold remains relatively underexplored.[5][6] This presents a unique opportunity for the development of novel chemical entities with potentially differentiated biological activities.
The introduction of a chlorine atom at the 6-position is a deliberate design element. Halogenation, particularly chlorination, is a common strategy in drug design to modulate a compound's physicochemical properties.[7][8] A chlorine substituent can enhance metabolic stability, improve membrane permeability, and provide a vector for further chemical modification through cross-coupling reactions.[7][9] This strategic functionalization handle allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency and selectivity against various biological targets.
This guide will provide a plausible and scientifically sound pathway for the synthesis and derivatization of this compound, along with protocols for assessing its potential as a scaffold for anticancer and antimicrobial agents, with a particular focus on kinase inhibition.
Synthesis of the this compound Scaffold
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylbenzoic acid in a suitable solvent like carbon tetrachloride.
-
Radical Bromination: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reaction Conditions: Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
-
Conversion to Nitrile: The resulting benzyl bromide can then be converted to the corresponding nitrile by reaction with sodium cyanide in a polar aprotic solvent like DMSO.
Step 2: Cyclization to this compound
-
Reaction Setup: Dissolve the 2-(bromomethyl)-4-chlorobenzonitrile in a suitable solvent system.
-
Hydrolysis and Cyclization: Treatment with a strong acid, such as concentrated sulfuric acid, is expected to hydrolyze the nitrile to a primary amide and facilitate an intramolecular cyclization to form the desired this compound.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The precipitated solid is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.
Functionalization of the this compound Scaffold
The true utility of the this compound scaffold lies in its potential for diversification. The lactam nitrogen (N-2) and the chlorine at C-6 are the primary sites for modification.
N-Alkylation and N-Arylation
The nitrogen atom of the isoquinolinone core can be readily functionalized through alkylation or arylation to introduce a variety of substituents that can modulate the compound's properties and interactions with biological targets.
Protocol 2: N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Addition of Electrophile: Stir the mixture for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
C-6 Functionalization via Cross-Coupling Reactions
The chlorine atom at the C-6 position is a versatile handle for introducing aryl, heteroaryl, or alkyl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 3: Suzuki-Miyaura Coupling of 6-Chloro-N-alkyl-isoquinolin-3(2H)-one
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-alkylated this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: Degas the reaction mixture and then heat it to reflux (typically 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 6-Chloro-N-alkyl-isoquinolin-3(2H)-one
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-alkylated this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.
Application in Medicinal Chemistry: Proposed Biological Evaluation
Derivatives of the this compound scaffold are promising candidates for screening against a variety of biological targets, particularly those implicated in cancer and infectious diseases.
Anticancer Activity
The isoquinoline scaffold is a key component of several anticancer agents.[2] Derivatives of this compound can be evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Protocol 5: In Vitro Anticancer Screening
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media.
-
Cytotoxicity Assay (MTT or SRB Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT or SRB reagent and incubate.
-
Measure the absorbance to determine cell viability.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Kinase Inhibition
Many isoquinoline derivatives have been identified as potent kinase inhibitors.[10][11] The this compound scaffold can be used to generate libraries of compounds for screening against a panel of kinases implicated in cancer and inflammatory diseases.
Protocol 6: In Vitro Kinase Inhibition Assay
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96- or 384-well plate, combine the target kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase.
-
Detection: Add the detection reagent to stop the kinase reaction and measure the luminescent or fluorescent signal, which is proportional to the kinase activity.
-
Data Analysis: Determine the IC₅₀ values for active compounds by plotting the percentage of kinase inhibition against the compound concentration.
Antimicrobial Activity
The isoquinoline nucleus is also found in compounds with significant antibacterial and antifungal properties.[12][13][14][15]
Protocol 7: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Broth Microdilution Assay:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Visualization
Clear presentation of data is crucial for interpreting structure-activity relationships (SAR).
Table 1: Representative Biological Data for Hypothetical this compound Derivatives
| Compound ID | R¹ (at N-2) | R² (at C-6) | IC₅₀ (MCF-7, µM) | Kinase X IC₅₀ (nM) | S. aureus MIC (µg/mL) |
| Scaffold | H | Cl | >100 | >10,000 | >128 |
| DERIV-01 | Benzyl | Cl | 25.4 | 5,200 | 64 |
| DERIV-02 | Benzyl | Phenyl | 10.2 | 850 | 32 |
| DERIV-03 | Benzyl | 4-pyridyl | 5.8 | 210 | 16 |
| DERIV-04 | 3-Cl-benzyl | 4-pyridyl | 1.2 | 45 | 8 |
Visualizations
Figure 1: A generalized workflow from the synthesis of the this compound scaffold to its functionalization and subsequent biological evaluation.
Figure 2: Synthetic diversification pathways for the this compound scaffold, highlighting key functionalization reactions at the N-2 and C-6 positions.
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the strategic placement of a chlorine atom for diversification, provides a robust platform for medicinal chemistry campaigns. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers aiming to unlock the full potential of this intriguing molecular framework. Through systematic derivatization and biological screening, it is anticipated that novel compounds with significant therapeutic value can be discovered.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. eurochlor.org [eurochlor.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Framework for Screening Novel Kinase Inhibitors Featuring 6-Chloroisoquinolin-3(2H)-one
Introduction: The Rationale for Kinase Inhibitor Screening of Isoquinolinone Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The isoquinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3] These heterocyclic systems are adept at fitting into the ATP-binding pocket of various kinases.
This document outlines a comprehensive framework for the initial screening and characterization of novel compounds bearing the isoquinolinone core, using the hypothetical compound 6-Chloroisoquinolin-3(2H)-one as a representative example. While specific biological data for this exact molecule is not yet in the public domain, its structural similarity to known kinase inhibitors, such as isoquinoline-1,3-dione derivatives that target Cyclin-Dependent Kinase 4 (CDK4), suggests its potential as a kinase modulator.[4]
Herein, we present a tiered screening cascade designed to efficiently identify the kinase targets of a novel compound, quantify its potency and selectivity, and validate its activity in a cellular context. This guide provides both the strategic workflow and detailed, actionable protocols for each stage of the investigation.
Part 1: The Kinase Inhibitor Screening Cascade
A hierarchical approach is recommended to systematically evaluate a novel compound like this compound. This multi-stage process ensures that resources are used efficiently, with broader, less expensive screens preceding more complex and targeted assays.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Tiered Strategy for Evaluating the Anticancer Activity of 6-Chloroisoquinolin-3(2H)-one Derivatives
Introduction: The Promise of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic framework that forms the structural basis for numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] In oncology research, isoquinoline and its derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways that are dysregulated in cancer.[1][4][5]
This guide focuses on a specific subclass, 6-Chloroisoquinolin-3(2H)-one derivatives, providing a comprehensive, multi-tiered experimental strategy for their evaluation as potential anticancer agents. Halogenation, such as the inclusion of a chloro- group, is a key medicinal chemistry strategy used to modulate the physicochemical properties and biological activity of lead compounds.[6] Our approach begins with broad cytotoxicity screening and progresses to detailed mechanistic studies and target validation, ensuring a thorough and logical characterization of novel chemical entities.
Tier 1: Primary Screening for Bioactivity and Potency
Causality: The initial objective is to ascertain whether the this compound derivatives possess cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity and to quantify their potency. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit 50% of cell growth or viability. We present two robust, high-throughput colorimetric assays for this purpose.
Workflow for Primary Anticancer Screening
Caption: Workflow for primary screening of novel compounds.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay provides an alternative measurement of cytotoxicity based on the total cellular protein content.[9][10] Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under acidic conditions.[11][12] The amount of bound dye is directly proportional to the cell number. This method is independent of cellular metabolic activity and has a stable endpoint.[11]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After incubation, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.[13]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium components, and unbound cells. Air dry the plates completely.[10]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.[10]
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate and plot the percentage of cell growth inhibition to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Derivative | R1-Group | R2-Group | IC50 (µM) on MCF-7 (Breast) | IC50 (µM) on A549 (Lung) | IC50 (µM) on HCT116 (Colon) |
| Lead-01 | H | H | 15.2 | 22.5 | 18.9 |
| Lead-02 | -CH3 | H | 8.7 | 12.1 | 9.8 |
| Lead-03 | H | -OCH3 | 5.4 | 7.9 | 6.1 |
| Lead-04 | -CH3 | -OCH3 | 2.1 | 3.5 | 2.8 |
| Doxorubicin | (Control) | (Control) | 0.8 | 1.1 | 0.9 |
Note: Data are representative examples for illustrative purposes.
Tier 2: Elucidating the Mechanism of Cell Death
Causality: Once a compound demonstrates potent cytotoxicity, the next critical step is to determine how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (a clean, programmed form of cell suicide) and the disruption of the cell division cycle.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells.[15] This dual staining allows for the differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.[16]
Principle of Annexin V / PI Staining
Caption: Differentiating cell populations with Annexin V and PI.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the derivative of interest (e.g., at its IC50 and 2x IC50 concentration) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[15][16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[15] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15][16] Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Controls: Always include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gates.[16]
Protocol 4: Cell Cycle Analysis by PI Staining
Principle: This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[17] Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. An accumulation of cells in a specific phase following treatment suggests the compound induces cell cycle arrest.
Methodology:
-
Cell Culture and Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest cells by trypsinization, collecting all cells into a single-cell suspension.
-
Fixation: Wash cells once with PBS. Resuspend the pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17] Fix the cells for at least 30 minutes on ice (or store at 4°C for longer periods).[17][18]
-
Washing: Centrifuge the fixed cells (at a higher speed, ~500 x g, as fixed cells are less dense) and wash twice with PBS to remove the ethanol.[17][18]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) and incubate for 15-30 minutes at 37°C.[17]
-
PI Staining: Add 400 µL of Propidium Iodide solution (e.g., 50 µg/mL) to the cells and incubate for 10-15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Interpreting Cell Cycle Data
Caption: A typical cell cycle histogram from flow cytometry.
Tier 3: Molecular Target Identification & Pathway Analysis
Causality: The final tier aims to pinpoint the specific molecular machinery affected by the active compounds. This provides crucial insights for lead optimization and understanding the drug's precise mechanism of action. Western blotting is a powerful technique for examining changes in protein expression and activation states within key signaling pathways. For compounds suspected of targeting kinases, a direct enzymatic assay is the definitive validation step.
Protocol 5: Western Blot Analysis of Signaling Pathways
Principle: Western blotting, or immunoblotting, is a widely used technique to detect specific proteins in a cell or tissue extract.[19][20] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[19] By using antibodies that recognize phosphorylated forms of proteins, one can assess the activation status of signaling cascades like the PI3K/AKT pathway, which is frequently implicated in cancer cell survival and is a known target for some isoquinoline derivatives.[5][21]
Methodology:
-
Protein Extraction: After treating cells with the compound, wash them with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[21]
-
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[22]
-
Suggested Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
PI3K/AKT Pathway: Phospho-AKT (Ser473), Total AKT, PTEN
-
Loading Control: β-Actin or GAPDH
-
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Simplified Apoptosis Signaling Pathway
Caption: Potential mechanism of apoptosis induction.
Protocol 6: In Vitro Kinase Inhibition Assay
Principle: If a specific kinase is hypothesized to be a direct target, its enzymatic activity can be measured in a cell-free system.[23] Many commercial kits, such as the ADP-Glo™ Kinase Assay, provide a straightforward method. The assay measures the amount of ADP produced during the kinase reaction. As the kinase transfers phosphate from ATP to its substrate, ATP is converted to ADP. The amount of ADP produced is directly proportional to the kinase activity, and its inhibition by the test compound can be quantified.[24][25]
Methodology (General outline for ADP-Glo™):
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase of interest, its specific substrate, ATP, and varying concentrations of the this compound derivative in a kinase reaction buffer.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[24]
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial amount of ADP. Measure the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the results to determine the IC50 value for direct kinase inhibition.
Conclusion
The comprehensive evaluation of novel anticancer compounds requires a systematic and multi-faceted approach. The tiered strategy presented here for this compound derivatives—progressing from broad screening (MTT/SRB assays) to mechanistic elucidation (apoptosis/cell cycle analysis) and finally to specific molecular target validation (Western blot/kinase assays)—provides a robust framework for researchers in drug discovery. This logical workflow ensures that active compounds are not only identified but also thoroughly characterized, paving the way for further preclinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. rsc.org [rsc.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Annexin V-FITC Kit Protocol [hellobio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. medium.com [medium.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 25. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Profiling the Cytotoxicity of 6-Chloroisoquinolin-3(2H)-one
Introduction: Unveiling the Cytotoxic Potential of Novel Isoquinolinone Derivatives
The isoquinoline and isoquinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide array of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] Notably, many isoquinolinone derivatives exert their effects by inducing cell cycle arrest, apoptosis, and autophagy, making them promising candidates for anticancer drug development.[3][4][5] Mechanisms of action for related compounds include the inhibition of critical cellular targets such as topoisomerases, protein kinases, and inhibitor of apoptosis proteins (IAPs).[4][6]
6-Chloroisoquinolin-3(2H)-one is a synthetic derivative of the isoquinolinone family. While its specific biological activities and cytotoxic mechanisms are not yet fully characterized, its structural similarity to other cytotoxic isoquinolinones suggests it may impact cell viability through various pathways.[5] A comprehensive understanding of a novel compound's cytotoxic profile is paramount in early-stage drug discovery and development to determine its therapeutic potential and establish a safe concentration range for further studies.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will describe a multi-faceted approach employing a panel of well-established cell-based assays to elucidate different aspects of cellular demise. The protocols herein are designed to be adaptable to various cancer cell lines, with the understanding that optimization for specific cell types is recommended.
A Multi-Parametric Approach to Cytotoxicity Assessment
A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. Therefore, a more robust and informative approach involves the use of multiple assays that probe different cellular processes. This multi-parametric strategy allows for a more complete picture of the cytotoxic mechanism, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and further delineating the mode of cell death (e.g., apoptosis vs. necrosis).
Here, we present a trio of assays to build a comprehensive cytotoxic profile for this compound:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: To quantify the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Experimental Workflows
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials
-
96-well flat-bottom sterile microplates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if desired.
-
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells. This assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.
Materials
-
96-well flat-bottom sterile microplates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Step-by-Step Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to the vehicle and no-cell controls, prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Principle
Caspases are a family of proteases that play a key role in apoptosis. Caspases-3 and -7 are "executioner" caspases that cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.
Materials
-
96-well opaque-walled sterile microplates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Multichannel pipette
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Allow the reagent and the cell plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Express the data as fold-change in caspase activity relative to the vehicle control.
-
Plot the fold-change in caspase activity against the compound concentration.
Interpreting the Results: Building a Cytotoxic Profile
The data gathered from these three assays will provide a comprehensive cytotoxic profile of this compound.
| Assay | Parameter Measured | Potential Interpretation for this compound |
| MTT | Mitochondrial dehydrogenase activity (metabolic viability) | A decrease in signal indicates reduced cell proliferation or cell death. |
| LDH | Lactate dehydrogenase release (membrane integrity) | An increase in signal suggests necrotic cell death. |
| Caspase-Glo® 3/7 | Caspase-3 and -7 activity (apoptosis) | An increase in signal is a strong indicator of apoptosis induction. |
By comparing the IC₅₀ and EC₅₀ values and the magnitude of the responses across the assays, a mechanistic hypothesis can be formulated.
Caption: Potential cytotoxic mechanisms of this compound.
For instance, a potent decrease in the MTT signal accompanied by a strong increase in caspase-3/7 activity and a minimal increase in LDH release would suggest that this compound primarily induces apoptosis. Conversely, a significant increase in LDH release with a corresponding drop in the MTT signal and low caspase activation would point towards a necrotic mechanism of cell death.
Conclusion
This application note provides a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-parametric approach that combines assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's mechanism of action. The detailed protocols and data interpretation guidelines will aid in the systematic evaluation of this and other novel chemical entities, facilitating their advancement in the drug discovery pipeline.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Based on the 6-Chloroisoquinolin-3(2H)-one Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This makes them one of the most important target classes for modern drug discovery. The isoquinoline alkaloid scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds.[3] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a compound library composed of 6-Chloroisoquinolin-3(2H)-one analogs to identify novel protein kinase inhibitors. We detail a robust workflow from initial assay development and primary screening to hit confirmation and validation, emphasizing the principles of scientific integrity and data-driven decision-making. The protocols and insights provided are designed to be directly applicable by researchers, scientists, and drug development professionals seeking to accelerate their kinase inhibitor discovery programs.
The Scientific Premise: Targeting the Kinome with a Privileged Scaffold
The human genome contains over 500 protein kinases, collectively known as the kinome, which act as key nodes in cellular signaling pathways.[2] They catalyze the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation, which acts as a molecular switch to control cell growth, differentiation, and metabolism.[4] Aberrant kinase activity can lead to uncontrolled cell proliferation, a defining characteristic of cancer. Therefore, small molecule inhibitors that can modulate kinase activity are of high therapeutic value.
The this compound core structure represents a promising starting point for inhibitor design. The quinoline and isoquinoline ring systems are found in a wide range of natural and synthetic compounds with diverse biological activities, including antitumor properties.[5][6] The strategic placement of a chlorine atom and the lactam functionality provides key anchor points for medicinal chemistry optimization to enhance potency and selectivity. This HTS campaign is designed to explore the chemical space around this scaffold to identify analogs that effectively inhibit a target protein kinase.
Figure 1: Simplified kinase signaling pathway and the mechanism of action for an ATP-competitive inhibitor.
Assay Development and Miniaturization: Building a Foundation for Success
The selection and optimization of the screening assay are the most critical steps in any HTS campaign.[7] A robust assay ensures that the data generated is reliable, reproducible, and truly reflects the biological activity of the compounds being tested. For kinase inhibitor screening, a biochemical assay that directly measures enzyme activity is often the preferred starting point due to its simplicity and lower potential for compound interference compared to complex cell-based assays.[8]
2.1. Choice of Primary Assay: Luminescence-Based ADP Detection
We have selected a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[1] This format is a homogeneous "add-and-read" assay, making it highly amenable to automation and high-throughput formats.
Causality for this Choice:
-
Universality: ADP is the universal product of all kinase reactions, making this assay platform applicable to virtually any kinase.[9]
-
High Sensitivity: Luminescence detection provides a high signal-to-background ratio, enabling the use of low enzyme concentrations and conserving precious reagents.
-
Robustness: These assays are less prone to interference from autofluorescent compounds, a common source of false positives in fluorescence-based HTS.[4]
2.2. Protocol: Assay Optimization in 96-Well Format
Before scaling to a 384-well or 1536-well format, key assay parameters must be optimized to achieve a robust assay window.[10][11]
Step-by-Step Optimization:
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay. The goal is to use the minimum amount of enzyme necessary to achieve a good signal-to-background ratio, typically >10.
-
Substrate Titration: Determine the Michaelis constant (Km) for the peptide substrate. For the HTS, a substrate concentration at or near the Km is recommended to ensure the assay is sensitive to competitive inhibitors.
-
ATP Titration: Determine the Km for ATP. The ATP concentration for the screen is a critical decision. A screen at a low ATP concentration (e.g., at the Km) will identify both potent and weak inhibitors, while a screen at a high (physiological) ATP concentration will preferentially identify more potent, ATP-competitive compounds. For this campaign, we will proceed with an ATP concentration at its apparent Km.
-
Reaction Kinetics: Confirm that the kinase reaction is linear with respect to time for the desired incubation period (e.g., 60 minutes). The reaction should not consume more than 10-15% of the substrate to remain in the linear velocity phase.
-
DMSO Tolerance: Evaluate the effect of DMSO on kinase activity, as compound libraries are typically stored in 100% DMSO.[7] The assay must be robust enough to tolerate the final DMSO concentration used in the screen, typically between 0.5% and 1%.[12]
The High-Throughput Screening Workflow
The HTS process is a highly orchestrated workflow that integrates robotics, liquid handlers, and sensitive detectors to test millions of compounds rapidly.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. eu-openscreen.eu [eu-openscreen.eu]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
Introduction: The Analytical Imperative for 6-Chloroisoquinolin-3(2H)-one
An Application Note and Protocol Guide for the Analytical Characterization of 6-Chloroisoquinolin-3(2H)-one
This compound is a heterocyclic organic molecule featuring an isoquinolinone core structure. The presence of a chlorine atom, a lactam functional group, and an aromatic system defines its chemical properties and potential utility as a scaffold in medicinal chemistry and materials science.[1][2] As with any specialty chemical intended for research or drug development, rigorous analytical characterization is not merely a quality control step but a fundamental necessity to establish its identity, purity, and stability.
This guide provides a comprehensive framework for the analytical characterization of this compound. As a Senior Application Scientist, the approach detailed herein is not a rigid set of instructions but a logical, multi-technique workflow designed to build a complete analytical profile of the molecule. The protocols are grounded in established principles of analytical chemistry and guided by the validation requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the generation of reliable and reproducible data.[3][4][5]
A Multi-faceted Analytical Strategy
A single analytical technique is insufficient to fully characterize a novel compound. A robust analytical package leverages the strengths of orthogonal methods—techniques that measure different chemical and physical properties—to build a self-validating profile. Our strategy integrates chromatography for separation and purity assessment with various forms of spectroscopy for structural elucidation and identity confirmation.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organochlorine chemistry - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. fda.gov [fda.gov]
Application Note & Protocol: Phase-Transfer Catalyzed N-Alkylation of 6-Chloroisoquinolin-3(2H)-one
Introduction: The Significance of N-Alkylated Isoquinolinones
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Specifically, N-alkylated isoquinolin-3(2H)-one derivatives are crucial building blocks in the synthesis of novel therapeutics, exhibiting a wide range of biological activities, including potential applications as anticancer agents, enzyme inhibitors, and antiretroviral agents.[1][2] The substituent at the N2 position is a key vector for modifying the pharmacological profile of these molecules, making reliable and selective N-alkylation protocols highly valuable for drug discovery and development professionals.
This application note provides a detailed, field-proven protocol for the N-alkylation of 6-chloroisoquinolin-3(2H)-one. We will focus on a Phase-Transfer Catalysis (PTC) method, which offers significant advantages in terms of operational simplicity, scalability, mild reaction conditions, and the use of environmentally benign reagents compared to traditional methods requiring strong organic bases or harsh conditions.[4] We will delve into the causality behind experimental choices, provide a step-by-step methodology, and discuss critical parameters for ensuring high yield and selectivity.
Mechanistic Rationale and Strategic Considerations
The N-alkylation of this compound proceeds via a nucleophilic substitution (SN2) mechanism. The core challenge lies in the ambident nucleophilic nature of the isoquinolinone scaffold, which exists in tautomeric equilibrium between the lactam and lactim forms. This gives rise to two potential sites of alkylation: the nitrogen (N-alkylation) and the oxygen (O-alkylation).
Caption: Tautomeric equilibrium of the isoquinolinone core.
While methods like the Mitsunobu reaction can be employed, they have been reported to favor O-alkylation for certain isoquinolinones, particularly with benzylic alcohols.[5][6][7] To achieve selective N-alkylation, the chosen conditions must favor the generation and reaction of the nitrogen anion.
Phase-Transfer Catalysis (PTC) as the Method of Choice:
PTC is an exceptionally effective technique for the alkylation of heterocycles.[4][8][9] The mechanism involves a catalyst, typically a quaternary ammonium salt (Q⁺X⁻), which facilitates the transfer of the deprotonated isoquinolinone anion from a solid or aqueous phase into the organic phase where the alkylating agent resides.
Caption: Mechanism of Phase-Transfer Catalysis for N-alkylation.
This approach offers several advantages:
-
Enhanced Nucleophilicity: Once in the nonpolar organic phase, the nitrogen anion is poorly solvated, rendering it a highly reactive "naked" nucleophile.[10]
-
Mild Bases: The high reactivity allows for the use of mild, inexpensive inorganic bases like potassium carbonate (K₂CO₃), avoiding harsher reagents like sodium hydride (NaH).[8]
-
Improved Solubility: The catalyst overcomes the poor solubility of the isoquinolinone salt in the organic solvent.[8][10]
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound as a representative example. The methodology can be adapted for various primary and secondary alkyl halides.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry | Notes |
| This compound | 22246-02-2 | 181.62 | 1.0 eq | Starting material. |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.2 eq | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | Anhydrous, finely powdered base. |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.1 eq | Phase-Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | ~10 mL/mmol | Anhydrous solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | - | For chromatography. |
| Deionized Water | 7732-18-5 | 18.02 | - | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Heating mantle with a temperature controller.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard laboratory glassware for work-up and purification.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Flash column chromatography system.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.82 g, 10.0 mmol, 1.0 eq), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq), and tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 0.1 eq).
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Heating: Begin stirring the suspension and heat the mixture to 85 °C using a heating mantle. A gentle reflux may be observed.
-
Alkylating Agent Addition: Once the reaction temperature is stable, add benzyl bromide (1.43 mL, 2.05 g, 12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction: Maintain the reaction at 85 °C with vigorous stirring. The reaction progress should be monitored every 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes/Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot. Typical reaction times are 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates in a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure N-benzylated product.
-
Characterization: The structure and purity of the final compound, 2-benzyl-6-chloroisoquinolin-3(2H)-one, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are typically in the range of 85-95%.
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish or yields are low, ensure the potassium carbonate is anhydrous and finely powdered to maximize surface area. Increasing the reaction temperature to 100-110 °C (refluxing toluene) may also improve the rate.
-
Presence of O-Alkylated Product: While PTC strongly favors N-alkylation, trace amounts of the O-alkylated isomer may form. Purification by column chromatography is usually sufficient to separate the isomers. Using a less polar solvent can further disfavor the formation of the lactim tautomer and subsequent O-alkylation.
-
Catalyst Poisoning: When using alkyl iodides as the alkylating agent, be aware that the iodide anion can sometimes pair more strongly with the quaternary ammonium cation than the desired nucleophile, a phenomenon known as catalyst poisoning.[4] If this is suspected, using an equivalent amount of catalyst or switching to an alkyl bromide or mesylate may be beneficial.
Conclusion
This application note details a robust and highly efficient protocol for the N-alkylation of this compound using Phase-Transfer Catalysis. The method is characterized by its high selectivity for the desired N-alkylated product, operational simplicity, and the use of mild, cost-effective reagents. This protocol serves as a reliable foundation for researchers and drug development professionals engaged in the synthesis of novel isoquinolinone-based compounds, enabling the rapid generation of diverse chemical libraries for biological screening.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Chloroisoquinolin-3(2H)-one synthesis
Technical Support Center: 6-Chloroisoquinolin-3(2H)-one Synthesis
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug discovery. However, its synthesis can present challenges, with low yield being a primary concern for many researchers. This guide is designed to provide in-depth, actionable troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic issues and provide validated protocols to help you optimize your reaction outcomes.
Section 1: Plausible Synthetic Pathway & Key Challenges
The synthesis of isoquinolin-3(2H)-ones often involves the cyclization of N-acyl-2-vinyl- or 2-halobenzylamines, or related precursors. A common and effective strategy is the intramolecular Heck reaction or a Friedel-Crafts type cyclization. For this compound, a plausible route begins with a substituted phenylacetic acid derivative.
The primary challenges in this synthesis often revolve around:
-
Inefficient Cyclization: The key ring-closing step can be sluggish or incomplete.
-
Side Product Formation: Competing reactions can significantly reduce the yield of the desired product.
-
Product Degradation: The isoquinolinone core may be unstable under harsh reaction or workup conditions.[1]
-
Purification Losses: Difficulty in separating the product from starting materials or impurities.
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: A systematic workflow for troubleshooting low yield.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter.
Part A: Starting Materials and Reagents
Question 1: My reaction is sluggish and gives a complex mixture. Could my starting materials be the problem?
Answer: Absolutely. The purity of starting materials is paramount in heterocyclic synthesis.[1] Impurities can act as catalyst poisons, participate in side reactions, or alter the optimal stoichiometry.
-
Causality: Trace impurities, such as water in a moisture-sensitive reaction or a competing nucleophile, can have a dramatic impact. For instance, if the synthesis involves a palladium-catalyzed C-H activation/annulation, trace halides from an impure starting material could interfere with the catalytic cycle.[2]
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of all starting materials and reagents using appropriate analytical methods (NMR, LC-MS, GC-MS).
-
Re-purify if Necessary: If impurities are detected, re-purify the materials by recrystallization, distillation, or column chromatography.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents, especially for moisture-sensitive reactions. Many organic reactions are sensitive to atmospheric moisture and oxygen.[1]
-
Question 2: I suspect my reaction is sensitive to air or moisture. How can I be sure, and what is the best practice?
Answer: Many cyclization reactions, particularly those involving organometallic catalysts or strongly basic intermediates, are highly sensitive to air and moisture.[1]
-
Causality: Water can hydrolyze activated intermediates or quench anionic species. Oxygen can lead to oxidative side products. For example, in syntheses involving phosphine ligands with a palladium catalyst, oxygen can oxidize the ligand, rendering the catalyst inactive.
-
Best Practices:
-
Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Conduct the reaction under a blanket of an inert gas like nitrogen or argon. This involves using techniques like Schlenk lines or glove boxes.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.
-
Part B: Reaction Conditions
Question 3: My reaction does not proceed to completion, and I recover a significant amount of starting material. What should I optimize?
Answer: Incomplete conversion is typically due to suboptimal reaction conditions such as temperature, reaction time, or reactant concentration.[1]
-
Causality: Every reaction has an activation energy barrier. Insufficient temperature may lead to a slow reaction rate, while excessive heat can cause decomposition of reactants or products.[3] Similarly, reaction time must be sufficient for the reaction to reach completion, which should be determined experimentally.
-
Troubleshooting & Optimization:
-
Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots at regular intervals (e.g., every hour) to determine the point of maximum product formation.
-
Temperature Optimization: If the reaction is slow at a given temperature, incrementally increase it (e.g., by 10 °C) and monitor the effect on both conversion and impurity profile.
-
Concentration Effects: If the reaction is intermolecular, ensure the concentration is high enough to favor the desired reaction over potential decomposition pathways. For intramolecular cyclizations, higher dilution can sometimes favor the desired ring-closing over intermolecular polymerization.
-
| Parameter | Effect of Being Too Low | Effect of Being Too High | Optimization Strategy |
| Temperature | Incomplete conversion, slow reaction rate. | Product/reagent decomposition, side product formation. | Run small-scale trials at various temperatures (e.g., RT, 50°C, 80°C, 100°C) and monitor by TLC/LC-MS. |
| Reaction Time | Incomplete conversion. | Increased side products, potential product degradation. | Monitor the reaction until the starting material spot on TLC disappears or the product concentration plateaus by LC-MS. |
| Catalyst Loading | Slow or stalled reaction. | Increased cost, potential for catalyst-driven side reactions. | Screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance of speed and cleanliness. |
Question 4: The reaction produces multiple byproducts that are difficult to separate. What are the likely side reactions?
Answer: Side product formation in isoquinolinone synthesis often stems from competing cyclization pathways, dimerization, or decomposition.
-
Causality: The electronic nature of substituents on the aromatic ring can influence the regioselectivity of the cyclization.[3] For example, in a Friedel-Crafts type cyclization, the electrophilic attack may occur at an undesired position if the directing effects of the substituents are not well-controlled. Dimerization or polymerization can occur if an intermolecular reaction competes with the desired intramolecular cyclization.
-
Mitigation Strategies:
-
Choice of Catalyst/Reagent: The choice of Lewis acid or transition metal catalyst can profoundly influence selectivity. For instance, some rhodium(III) catalysts are known to provide high regioselectivity in isoquinoline synthesis.[4]
-
Protecting Groups: If a functional group is interfering with the reaction, consider using a protecting group.
-
High Dilution: To favor intramolecular cyclization over intermolecular side reactions, the reaction can be run at high dilution, or the reagents can be added slowly over a long period using a syringe pump.
-
Caption: Competing reaction pathways in isoquinolinone synthesis.
Section 3: Work-up and Purification
Question 5: I seem to lose a significant amount of my product during the aqueous workup and extraction. How can I prevent this?
Answer: Product loss during workup is often due to suboptimal pH, emulsion formation, or the product's partial solubility in the aqueous phase.
-
Causality: Isoquinolinones can exhibit amphoteric properties. The lactam functionality can be protonated under strongly acidic conditions or deprotonated under strongly basic conditions, increasing aqueous solubility.
-
Troubleshooting Steps:
-
Controlled pH Adjustment: Carefully neutralize the reaction mixture. Use saturated sodium bicarbonate for acidic solutions and dilute HCl (e.g., 1M) for basic solutions, monitoring the pH with indicator paper or a pH meter. Avoid extreme pH values.
-
Back-Extraction: If the product has some aqueous solubility, re-extract the aqueous layer multiple times (e.g., 3-4 times) with your organic solvent.
-
Brine Wash: Before drying the combined organic layers, wash them with a saturated NaCl solution (brine). This helps to remove residual water and break up emulsions.
-
Question 6: My compound is degrading on the silica gel column, resulting in a low recovery of pure material. What are my options?
Answer: Aldehydes and some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[5]
-
Causality: The slightly acidic silanol groups on the surface of silica gel can catalyze decomposition or irreversible adsorption of sensitive compounds.
-
Alternative Purification Strategies:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization is an excellent method for obtaining highly pure material with potentially higher recovery than chromatography.[5]
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). A good starting point is a 7:3 hexane:ethyl acetate mixture.[5]
-
Dissolve a small amount of your crude starting material in a suitable solvent to create a reference spot.
-
Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it on the TLC plate alongside the starting material reference.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The optimal Rf value for the product for good column separation is typically 0.2-0.3.[5]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid product in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture).[5]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.[5]
References
Technical Support Center: Side Product Formation in 6-Chloroisoquinolin-3(2H)-one Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Chloroisoquinolin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the chemical modification of this versatile scaffold. Here, we address specific issues related to side product formation, offering troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve your desired synthetic outcomes.
Section 1: Foundational Concepts - Understanding the Core Reactivity
Before troubleshooting specific issues, it is crucial to understand the inherent chemical nature of this compound that governs its reactivity and predisposition to side product formation.
Q1: Why is this compound prone to forming multiple products, especially in alkylation reactions?
A1: The primary reason lies in its ability to exist in two tautomeric forms: a lactam and a lactim. This equilibrium creates two distinct nucleophilic sites within the molecule.
-
Lactam Tautomer: The amide form, 6-Chloroisoquinolin-3(2H)-one . The nitrogen atom (N-2) is nucleophilic.
-
Lactim Tautomer: The iminol form, 6-Chloro-3-hydroxyisoquinoline. The oxygen atom of the hydroxyl group is nucleophilic.
Consequently, when reacting with an electrophile, such as an alkyl halide, the reaction can proceed via two competing pathways, leading to a mixture of N-substituted and O-substituted products. The reaction conditions—specifically the choice of base, solvent, and electrophile—play a pivotal role in dictating which pathway is favored.
Caption: Lactam-Lactim tautomerism of this compound.
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses the most common challenges encountered in the laboratory, providing not just solutions but the chemical reasoning behind them.
Issue 1: My reaction yields a mixture of N-alkylated and O-alkylated products. How can I selectively synthesize the N-alkylated product?
Cause & Rationale: Achieving N-selectivity requires conditions that favor the nucleophilicity of the nitrogen atom. According to Hard and Soft Acid-Base (HSAB) theory, the amide nitrogen is a "softer" nucleophile than the hydroxyl oxygen. To favor reaction at the softer nitrogen center, one should use a strong, non-nucleophilic base in a polar aprotic solvent. This ensures complete deprotonation to form the more nucleophilic amide anion, which then readily attacks a soft electrophile.
Solution: Protocol for Selective N-Alkylation
This protocol is designed to maximize the formation of the N-alkylated product, 2-Alkyl-6-chloroisoquinolin-3(2H)-one.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen, generating the sodium salt and preventing the lactim tautomer from forming.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete salt formation.
-
Alkylation: Cool the reaction back to 0 °C. Add the alkylating agent (e.g., a soft electrophile like methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Selectivity
| Base | Solvent | Electrophile (R-X) | Predominant Product | Typical N:O Ratio (Approx.) |
| NaH | DMF | CH₃I | N-Alkylation | >95:5 |
| K₂CO₃ | Acetone | CH₃I | Mixture | 60:40 |
| Cs₂CO₃ | ACN | Benzyl Bromide | Mixture | 50:50 |
| Ag₂O | Toluene | Benzyl Bromide | O-Alkylation | <10:90 |
Issue 2: How can I favor the formation of the O-alkylated (3-alkoxy-6-chloroisoquinoline) product?
Cause & Rationale: To favor O-alkylation, conditions must enhance the reactivity of the harder oxygen nucleophile. This can be achieved by using a base with a metal cation that has a high affinity for oxygen (an oxophile), such as silver (Ag⁺). The silver salt preferentially coordinates to the oxygen of the lactim tautomer, making it a better nucleophile. Using a polar solvent that can solvate the cation but not the anion can also favor O-alkylation.
Solution: Protocol for Selective O-Alkylation
This protocol is designed to maximize the formation of the O-alkylated product, 3-Alkoxy-6-chloroisoquinoline.
-
Preparation: To a flask protected from light, add this compound (1.0 eq), the alkyl halide (e.g., benzyl bromide, 1.5 eq), and anhydrous toluene.
-
Activation & Alkylation: Add silver(I) oxide (Ag₂O, 1.5 eq). Causality: Ag₂O acts as both a base and an oxygen-chelating agent, promoting the lactim tautomer and activating the oxygen for nucleophilic attack.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the formation of a new, less polar spot.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove silver salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 3-alkoxy-6-chloroisoquinoline.
Caption: Decision workflow for selective N- vs. O-alkylation.
Issue 3: I am observing low conversion or recovery of my starting material.
Cause & Rationale: Low conversion can stem from several factors that prevent the reaction from proceeding efficiently.
-
Insufficient Deprotonation: The base may not be strong enough or may have degraded.
-
Presence of Moisture: Water will quench strong bases like NaH and can hydrolyze some reagents.
-
Low Reaction Temperature: The activation energy for the reaction may not be met.
-
Steric Hindrance: A bulky alkylating agent or substituents on the isoquinolinone ring can slow the reaction.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored anhydrous solvents. For NaH, ensure the dispersion is gray and not white (which indicates oxidation).
-
Increase Base Equivalents: If incomplete deprotonation is suspected, increase the equivalents of base slightly (e.g., from 1.2 to 1.5 eq).
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 50-60 °C) after the addition of the alkylating agent, while monitoring for potential side product formation.
-
Extend Reaction Time: Some reactions, especially with less reactive electrophiles, simply require more time to reach completion.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best storage conditions for this compound? A1: To ensure stability and prevent degradation, it should be stored in a cool, dry, and dark place in a tightly sealed container.[2] Storing under an inert atmosphere (e.g., argon) is recommended for long-term storage.
Q2: Can the chlorine atom at the 6-position be displaced during these reactions? A2: Under typical N- or O-alkylation conditions, the C-Cl bond is robust and unreactive. The primary reactive sites are the nitrogen and oxygen of the lactam system. However, under forcing conditions, such as high temperatures in the presence of a strong nucleophile and a suitable catalyst (e.g., in a Buchwald-Hartwig or Ullmann-type coupling), nucleophilic aromatic substitution at C-6 is possible.[3][4]
Q3: What are the best analytical techniques to distinguish between the N- and O-alkylated isomers? A3:
-
¹H NMR: This is often the most definitive method. For an ethyl group, for example, the N-CH₂- signal will appear at a different chemical shift and may have a different multiplicity compared to the O-CH₂- signal. The N-alkylated product will show protons adjacent to the nitrogen, while the O-alkylated product will show protons adjacent to an oxygen, which are typically further downfield.
-
¹³C NMR: In the N-alkylated product, the C=O carbonyl carbon signal will be present (typically ~160-170 ppm). In the O-alkylated product, this signal disappears and is replaced by a C-O signal further upfield in the aromatic region.
-
IR Spectroscopy: The N-alkylated product will retain a strong C=O stretch (~1650-1680 cm⁻¹), whereas this will be absent in the O-alkylated isomer.
-
2D NMR (HMBC/NOESY): For unambiguous confirmation, an HMBC experiment can show a correlation between the protons of the new alkyl group and the carbons of the isoquinolinone ring, confirming the point of attachment.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave promoted C6-alkylation of purines through S(N)Ar-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Purification of 6-Chloroisoquinolin-3(2H)-one by Column Chromatography
Welcome to the Technical Support Center for the purification of 6-Chloroisoquinolin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography of this moderately polar heterocyclic compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure your purification is successful, efficient, and reproducible.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound with moderate polarity, attributed to the presence of a chlorine atom, a lactam carbonyl group, and a nitrogen atom within the isoquinoline ring system. These features dictate its behavior on a chromatographic column, making careful selection of the stationary and mobile phases critical for achieving high purity. The acidic nature of standard silica gel can sometimes pose a challenge for nitrogen-containing heterocycles, potentially leading to peak tailing or even degradation. This guide will address these potential issues head-on, providing you with the knowledge to navigate and troubleshoot your purification effectively.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Fractions containing a mixture of your target compound and impurities.
-
Broad peaks during column chromatography.
Root Causes & Solutions:
| Possible Cause | Underlying Principle | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to create a sufficient difference in the retention factors (Rf) of the compound and its impurities. | Systematic TLC Analysis: Before running the column, screen a variety of solvent systems with different polarities using TLC.[1] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.[2] If your compound and impurities have very similar polarities, consider a less common solvent system or the addition of a third solvent to fine-tune the selectivity. |
| Column Overloading | Exceeding the binding capacity of the stationary phase leads to band broadening and a loss of resolution. | Reduce Sample Load: A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel.[1] For difficult separations, this may need to be reduced further. |
| Poorly Packed Column | Channels or cracks in the stationary phase create alternative pathways for the solvent and sample, leading to uneven band migration and poor separation. | Proper Packing Technique: Ensure the silica gel is packed uniformly. The "slurry method," where the silica is mixed with the initial mobile phase before being poured into the column, is generally reliable.[3] Gently tapping the column as the silica settles can help to create a more homogenous bed.[4] |
Issue 2: The Compound is Tailing or Streaking on the TLC and Column
Symptoms:
-
Elongated or "comet-shaped" spots on the TLC plate.
-
Broad, asymmetrical peaks during column elution, often with a "shoulder."
Root Causes & Solutions:
| Possible Cause | Underlying Principle | Recommended Solution |
| Interaction with Acidic Silica | The lone pair of electrons on the nitrogen atom of the isoquinoline ring can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong, non-ideal adsorption. | Neutralize the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[1][5] This will neutralize the acidic sites on the silica and minimize unwanted interactions. |
| Compound Overloading | As with poor separation, overloading can lead to tailing as the binding sites on the stationary phase become saturated. | Reduce Sample Load: As mentioned previously, decrease the amount of crude material applied to the column. |
| Inappropriate Sample pH | If the crude sample is acidic, it can protonate the isoquinoline nitrogen, leading to strong ionic interactions with the silica. | Aqueous Workup: Before chromatography, consider an aqueous workup where the crude material is dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and ensure your compound is in its free base form.[2] |
Issue 3: The Compound Won't Elute from the Column or Yield is Very Low
Symptoms:
-
The compound remains at the baseline of the TLC even with a highly polar solvent system.
-
No product is recovered from the column, or the yield is significantly lower than expected.
Root Causes & Solutions:
| Possible Cause | Underlying Principle | Recommended Solution |
| Compound is Too Polar for the Solvent System | The mobile phase is not strong enough to displace the highly adsorbed compound from the stationary phase. | Increase Mobile Phase Polarity: If your compound is not moving, a significant increase in the polarity of the eluent is necessary. A gradient elution, where the proportion of the polar solvent is gradually increased, can be very effective.[1] For very polar compounds, consider adding a small percentage of methanol to your mobile phase.[5] |
| Irreversible Adsorption or Decomposition on Silica | In some cases, sensitive compounds can irreversibly bind to or decompose on the acidic silica gel.[5] | Test for Stability: Before committing your entire sample to the column, spot the crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) have appeared.[1] If degradation is observed, consider the following: • Deactivate the Silica: Prepare a slurry of silica gel with your eluent and add 1-2% triethylamine to neutralize the acidic sites.[6] • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or even reverse-phase chromatography (C18 silica) if the compound is sufficiently non-polar.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for a moderately polar compound like this is a 7:3 or 8:2 mixture of a non-polar solvent to a polar solvent. For example, you could begin with Hexane:Ethyl Acetate (7:3) or Dichloromethane:Methanol (9.5:0.5). Adjust the ratio based on the initial Rf value.
Q2: How do I choose between normal-phase and reverse-phase chromatography?
Normal-phase chromatography, with a polar stationary phase (like silica or alumina) and a non-polar mobile phase, is the most common and usually the first choice for the purification of synthetic organic compounds.[7][8] Reverse-phase chromatography, with a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is generally used for more polar compounds or when normal-phase fails to provide adequate separation.[7][9] For this compound, normal-phase chromatography should be effective, but reverse-phase remains a viable alternative.
Q3: Can I dry-load my sample instead of wet-loading?
Yes, and it is often the preferred method, especially if your compound has poor solubility in the initial, non-polar mobile phase.[10] To dry-load, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel (roughly 5-10 times the mass of your crude product), and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
Q4: My purified compound is still not pure enough. What are my next steps?
If a single column chromatography step is insufficient, you have several options:
-
Repeat the Chromatography: Run a second column, perhaps with a different solvent system to target the removal of specific impurities.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent and often complementary purification technique.[2]
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Experimental Protocol: A General Guideline
This protocol provides a starting point for the purification of this compound. It should be optimized based on your specific crude mixture and the impurities present.
1. TLC Analysis and Solvent System Selection:
- Prepare several TLC chambers with different solvent systems (e.g., Hexane:Ethyl Acetate in ratios of 8:2, 7:3, 1:1).
- Spot your crude material on TLC plates and develop them in the prepared chambers.
- Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
2. Column Preparation:
- Select an appropriately sized glass column.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel (60-120 mesh) in your chosen initial, non-polar eluent.
- Carefully pour the slurry into the column, allowing the solvent to drain slowly as the silica packs. Tap the column gently to ensure even packing.
- Add another thin layer of sand on top of the packed silica.
3. Sample Loading:
- Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column.[10]
- Dry Loading: Prepare your sample as a dry powder adsorbed onto silica gel (as described in the FAQs) and carefully add it to the top of the column.
4. Elution and Fraction Collection:
- Carefully add your mobile phase to the column.
- Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
- If using a gradient elution, gradually increase the polarity of your mobile phase over time.
- Monitor the fractions by TLC to identify which ones contain your purified product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization Techniques for 6-Chloroisoquinolin-3(2H)-one
Welcome to the technical support center for the purification of 6-Chloroisoquinolin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the principles behind the techniques, enabling you to troubleshoot and optimize your purification process effectively.
Introduction: The Art and Science of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are either more soluble or present in smaller concentrations, remain in the solution (the "mother liquor").[2]
For a molecule like this compound, which possesses a moderately polar heterocyclic backbone, a chloro-substituent, and a lactam functional group, selecting the right solvent system is paramount to a successful purification. This guide will walk you through a systematic approach to solvent selection, provide detailed recrystallization protocols, and offer solutions to common challenges you may encounter.
Critical First Step: Preliminary Analysis of Your Crude Material
Before embarking on a large-scale recrystallization, a small amount of your crude this compound should be characterized.
Why is this important? The presence of significant impurities can affect the solubility of your compound and the outcome of the recrystallization.
Recommended Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): TLC analysis can give you a visual representation of the number of components in your crude sample and help in assessing the purity of the final product.
Solvent Selection: A Systematic Approach
The choice of solvent is the most critical factor in a successful recrystallization.[1] The guiding principle is "like dissolves like"; a compound's polarity should be matched with the polarity of the solvent.[4] For this compound, a molecule of intermediate polarity, a range of solvents should be considered.
Solvent Screening Protocol
A small-scale solvent screening is essential to identify the optimal solvent or solvent system.[3]
Materials:
-
Crude this compound (approx. 100 mg)
-
Small test tubes or vials
-
A selection of potential solvents (see Table 1)
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of your crude solid into several separate test tubes.
-
Room Temperature Solubility Test: Add 0.5 mL of a different solvent to each test tube at room temperature. Agitate the mixture. A good candidate solvent will not dissolve the compound at this stage.[3]
-
Hot Solubility Test: Gently heat the test tubes containing the undissolved solid. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound near its boiling point.
-
Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature. A suitable solvent will yield high-quality crystals upon cooling. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice bath.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale and Potential Use |
| Ethanol | 78 | Polar | A good starting point for many aromatic and heterocyclic compounds. A related compound, 6-Chloroisoquinoline-1-carbaldehyde, has been successfully recrystallized from ethanol. |
| Isopropanol | 82 | Polar | Similar to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Intermediate | Suitable for compounds of intermediate polarity. |
| Acetone | 56 | Intermediate | A versatile solvent, but its low boiling point may result in a smaller difference in solubility at high and low temperatures.[3] |
| Toluene | 111 | Nonpolar | May be suitable if the compound is less polar than anticipated. Ensure the compound's melting point is above 111°C to prevent oiling out.[3] |
| Heptane/Hexane | 98 / 69 | Nonpolar | Likely to be poor solvents on their own, but excellent as anti-solvents in a mixed-solvent system with a more polar solvent.[3] |
| Water | 100 | Very Polar | Unlikely to be a good primary solvent for this organic compound, but can be an effective anti-solvent with a polar organic solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just cover the solid.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent is ideal. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").
Step-by-Step Methodology:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals.
Troubleshooting Guide: Question & Answer Format
Q1: My compound has "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The boiling point of your solvent is likely higher than the melting point of your compound.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow it to cool slowly.
-
Choose a Lower-Boiling Solvent: If oiling out persists, you need to select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a good solvent and then add a poorer, miscible solvent at a lower temperature.
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?
A2: This is a common issue and usually indicates that the solution is not supersaturated.
-
Causality: You have likely used too much solvent.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
-
-
Reduce Solvent Volume: If induction techniques fail, gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent.
-
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be due to several factors.
-
Causality:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
Washing the crystals with too much cold solvent or with solvent that is not cold enough.
-
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel and preheat the funnel and filter paper with hot solvent.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Second Crop of Crystals: You can often recover more product by evaporating some of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash your crystals during filtration.
-
Q4: My final crystals are colored, even though the crude material was only slightly colored. What happened?
A4: This suggests that colored impurities were concentrated in the crystalline product.
-
Causality: The colored impurity may have similar solubility properties to your target compound, leading to co-crystallization.
-
Solutions:
-
Use Activated Charcoal: Before the slow cooling step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration.
-
Re-recrystallize: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
What is the expected appearance of pure this compound?
Based on supplier information for this and structurally similar compounds, it is expected to be a solid at room temperature, likely as a crystalline powder. The color can range from off-white to light yellow.
How can I be sure my final product is pure?
The purity of your recrystallized this compound should be assessed using analytical techniques such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and purity of the final product.
Is it better to cool the solution slowly or quickly?
Slow cooling is generally preferred as it allows for the formation of larger, more well-defined crystals, which are less likely to trap impurities within the crystal lattice. Rapid cooling ("crashing out") can lead to the formation of small crystals that may be less pure.
Visualizing the Process
Decision Tree for Solvent Selection
References
Technical Support Center: Enhancing the Solution Stability of 6-Chloroisoquinolin-3(2H)-one
Welcome to the technical support center for 6-Chloroisoquinolin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to enhance the stability of this compound in solution during your experiments.
Introduction to this compound and its Stability Challenges
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an isoquinolinone core with a lactam functionality, presents inherent stability challenges in solution. The amide bond within the lactam ring is susceptible to hydrolysis, particularly under non-neutral pH conditions. Understanding and controlling the factors that influence its degradation is critical for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of potential degradation pathways, practical strategies for stability enhancement, and detailed protocols for conducting stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The lactam ring is the most reactive part of the molecule and is prone to hydrolysis under both acidic and basic conditions.[3][4]
Q2: What is the likely degradation pathway for this compound under acidic and basic conditions?
A2: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the lactam amide bond. This opens the heterocyclic ring to form a carboxylic acid derivative. The specific degradation products will differ based on the pH.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Hydroxide ions directly attack the carbonyl carbon of the lactam, leading to ring opening.
Further degradation of the ring-opened product can occur under harsh conditions.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: For maximum stability, stock solutions should be prepared in a non-polar, aprotic solvent such as anhydrous DMSO or DMF and stored at -20°C or -80°C.[5] It is advisable to prepare fresh working solutions in your aqueous experimental buffer immediately before use. If aqueous stock solutions are necessary, they should be prepared in a buffer with a pH close to neutral (pH 6-7) and stored at low temperatures for a limited time.[3]
Q4: Are there any visual cues that indicate my this compound solution has degraded?
A4: While not a definitive measure, visual changes such as a change in color, the appearance of cloudiness, or the formation of a precipitate can indicate degradation.[6] However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for accurately assessing the stability of your solution.[7]
Troubleshooting Guide: Common Stability Issues and Solutions
| Issue | Possible Cause | Recommended Action |
| Inconsistent biological assay results or reaction yields. | Degradation of this compound in the experimental medium due to pH instability. | Buffer your reaction or assay medium to maintain a stable pH, ideally between 6 and 7.5. Prepare fresh solutions of the compound for each experiment. Perform a preliminary stability test of the compound under your specific experimental conditions (see Protocol 1). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | Analyze the unexpected peaks using mass spectrometry (MS) to determine their molecular weights. Based on the pH and composition of your solution, consider the likely degradation products (see Figure 1). Adjust your solution preparation and storage conditions to minimize their formation. |
| Low purity of the starting material upon re-analysis. | The compound may have degraded during storage. | Re-evaluate the purity of your starting material. If degradation is confirmed, procure a fresh batch and store it as a solid in a cool, dry, and dark place. For solutions, adhere to the recommended storage conditions. |
| Precipitate forms in an aqueous solution. | Formation of a less soluble degradation product or exceeding the solubility limit of the parent compound. | Characterize the precipitate. If it is a degradation product, adjust the pH or consider using a co-solvent to improve solubility. If it is the parent compound, ensure you are working below its solubility limit in that specific medium. |
Enhancing Stability: Formulation Strategies
To improve the stability of this compound in solution for more extensive studies, consider the following formulation strategies:
-
Buffering Agents: Maintaining an optimal pH is the most critical factor. Citrate, acetate, and phosphate buffers are commonly used to stabilize pH in liquid formulations.[8]
-
Antioxidants and Chelating Agents: If oxidative degradation is suspected, adding antioxidants like ascorbic acid or chelating agents such as EDTA can prevent oxidative degradation.[8]
-
Co-solvents: For compounds with poor aqueous solubility, using co-solvents like ethanol or propylene glycol can improve solubility and, in some cases, stability.
-
Microencapsulation or Complexation: For advanced formulations, techniques like microencapsulation or complexation with cyclodextrins can provide a protective barrier against environmental factors, thereby enhancing stability.[8][9]
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential to understand the degradation profile of a compound.[1][10]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.[6]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Incubate a solution of the compound in a neutral buffer (e.g., phosphate buffer, pH 7) at 60°C for 24 hours.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it with the mobile phase. Analyze the sample by a suitable HPLC method to observe the formation of degradation products.
Protocol 2: Quantitative Stability Assessment in Different Buffers
Objective: To quantitatively assess the stability of this compound in various buffer systems at different temperatures.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.0)
-
Borate buffer (pH 9.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 10 µg/mL) in each of the buffer systems.
-
Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizing Degradation and Workflows
Caption: Potential degradation of this compound.
Caption: Workflow for quantitative stability assessment.
Illustrative Stability Data
The following table presents hypothetical stability data for this compound to illustrate the expected outcomes from the experimental protocols. This data is based on the known stability of similar lactam-containing compounds.[3][4]
Table 1: Illustrative Percentage of this compound Remaining After 24 Hours
| Buffer pH | Temperature | % Remaining |
| 5.0 | 25°C | 95% |
| 7.0 | 25°C | 98% |
| 9.0 | 25°C | 75% |
| 7.0 | 4°C | >99% |
| 7.0 | 40°C | 85% |
This illustrative data suggests that this compound is most stable at neutral to slightly acidic pH and at lower temperatures. Significant degradation is observed under basic conditions and at elevated temperatures.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. jocpr.com [jocpr.com]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Scale-Up Synthesis of 6-Chloroisoquinolin-3(2H)-one
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroisoquinolin-3(2H)-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of this important heterocyclic compound. The protocols and insights are grounded in established chemical principles and validated through practical application.
Introduction: A Plausible and Scalable Synthetic Route
The synthesis of this compound can be efficiently achieved through a two-step process commencing with commercially available 4-chlorophenylacetic acid. This route is advantageous for its straightforward execution and amenability to scale-up. The overall synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide for Synthetic Steps
This section addresses specific issues that may arise during each stage of the synthesis in a question-and-answer format.
Step 1: Amidation of 4-Chlorophenylacetic Acid
The initial step involves the formation of the amide precursor, 2-(4-chlorophenyl)-N-(cyanomethyl)acetamide.
Q1: My amidation reaction shows low conversion of the starting carboxylic acid. What are the likely causes and how can I improve the yield?
A1: Low conversion in the amidation step is a common challenge and can be attributed to several factors:
-
Insufficient Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid must be activated. If you are using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ensure it is fresh and used in at least stoichiometric amounts. An alternative and often more robust method for scale-up is the conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of aminoacetonitrile.
-
Reaction Conditions: The reaction temperature and time are critical. While amidations with activated carboxylic acids can often proceed at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of Reagents: Ensure that the 4-chlorophenylacetic acid, aminoacetonitrile (or its salt), and solvents are of high purity and anhydrous, as moisture can hydrolyze the activated carboxylic acid intermediate.
Q2: I am observing the formation of a significant amount of N,N'-dicyclohexylurea (DCU) as a byproduct when using DCC, which is difficult to remove. How can I manage this?
A2: The formation of DCU is inherent to DCC-mediated couplings. While it is largely insoluble in many organic solvents, its complete removal can be challenging on a large scale.
-
Filtration: Most of the DCU can be removed by filtration of the reaction mixture.
-
Alternative Coupling Agents: Consider using EDC in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP). The urea byproduct formed from EDC is water-soluble, simplifying the work-up procedure through aqueous extraction.
-
Acid Chloride Route: As mentioned previously, converting the carboxylic acid to the acid chloride with thionyl chloride is a highly effective alternative that avoids the formation of urea byproducts.
Step 2: Cyclization to this compound
This is the critical ring-forming step to yield the target isoquinolinone. Strong dehydrating acids like Polyphosphoric Acid (PPA) or Eaton's Reagent are typically employed.[1][2]
Q1: The cyclization reaction is sluggish and gives a low yield of the desired this compound. How can I optimize this step?
A1: A low-yielding cyclization can be frustrating. Here are the key parameters to investigate:
-
Strength and Amount of the Cyclizing Agent: Both PPA and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective.[3] Ensure that the reagent is of good quality and used in sufficient excess to act as both the catalyst and the solvent. A weight ratio of 1:10 of the amide precursor to PPA or Eaton's Reagent is a good starting point.
-
Temperature and Reaction Time: These reactions typically require elevated temperatures, often in the range of 80-140 °C. The optimal temperature should be determined empirically. Monitor the reaction closely by TLC or HPLC to avoid decomposition at excessively high temperatures.
-
Moisture Contamination: PPA and Eaton's Reagent are highly hygroscopic. Any moisture in the starting materials or reaction setup will quench the reagent and impede the reaction. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing a significant byproduct that appears to be the hydrolyzed nitrile. How can this be avoided?
A2: The strong acidic conditions required for cyclization can also lead to the hydrolysis of the nitrile group in the starting material to a primary amide.[4][5][6] This can lead to the formation of a di-amide byproduct.
-
Control of Reaction Temperature and Time: Over-exposure to the strong acid at high temperatures can promote nitrile hydrolysis. The key is to find the "sweet spot" where the cyclization proceeds efficiently with minimal hydrolysis. Careful monitoring is crucial.
-
Choice of Cyclizing Agent: While both PPA and Eaton's Reagent can cause this side reaction, you may find one to be more selective for your substrate. It is worth screening both if this side reaction is problematic.
Q3: The work-up of the PPA or Eaton's Reagent reaction is difficult on a larger scale due to the high viscosity. What is the best procedure?
A3: The work-up of these reactions requires careful handling.
-
Quenching: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto a large excess of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: After the initial quench, the acidic solution needs to be neutralized. This is also highly exothermic and should be done cautiously with a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide, while maintaining cooling with an ice bath.
-
Extraction: Once neutralized, the product can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. Multiple extractions are recommended to ensure complete recovery of the product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization of 2-(4-chlorophenyl)-N-(cyanomethyl)acetamide to this compound?
A1: The cyclization is believed to proceed through an intramolecular electrophilic aromatic substitution. The strong acid (PPA or Eaton's Reagent) protonates the nitrile, making the carbon atom highly electrophilic. This is then attacked by the electron-rich phenyl ring to form the new six-membered ring. A subsequent tautomerization leads to the final isoquinolinone product.
Caption: Simplified mechanism of the acid-catalyzed cyclization.
Q2: What are the best methods for purifying the final product, this compound?
A2: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure material on a large scale. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature.[7] Screening of various solvents is recommended. Common choices for similar heterocyclic compounds include ethanol, isopropanol, or mixtures like toluene/hexane.[8]
-
Column Chromatography: For the removal of closely related impurities, silica gel column chromatography can be employed. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[9]
| Purification Method | Typical Solvent System | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Toluene/Hexane | High purity, scalable | Lower yield due to loss in mother liquor |
| Column Chromatography | Hexane/Ethyl Acetate gradient | Good for removing similar impurities | Can be time-consuming and uses large solvent volumes |
Q3: How should I store this compound?
A3: As a solid, this compound is expected to be relatively stable. It should be stored in a cool, dry, and dark place in a well-sealed container.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Phosphorus Pentoxide, PPA, and Eaton's Reagent: These are corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: This is a toxic and corrosive liquid that also reacts with water to release HCl gas. Handle with extreme care in a well-ventilated fume hood.
-
Exothermic Reactions: The quenching and neutralization steps are highly exothermic. Perform these operations slowly and with adequate cooling.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenyl)-N-(cyanomethyl)acetamide
-
To a solution of 4-chlorophenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aminoacetonitrile hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
-
In a flask equipped with a mechanical stirrer and a reflux condenser, place Eaton's Reagent (10 parts by weight).
-
Add 2-(4-chlorophenyl)-N-(cyanomethyl)acetamide (1 part by weight) portion-wise with stirring.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from isopropanol or by column chromatography.
References
- 1. ccsenet.org [ccsenet.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Home Page [chem.ualberta.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloroisoquinolin-3(2H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for palladium-catalyzed cross-coupling reactions involving 6-chloroisoquinolin-3(2H)-one. This substrate presents unique challenges due to its heterocyclic nature and the presence of the lactam functionality. This resource is designed to help you navigate these challenges and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The difficulty arises from a combination of factors inherent to its structure. The nitrogen atom in the isoquinoline ring system and the oxygen of the lactam can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, chloro-heterocycles are generally less reactive than their bromo or iodo counterparts in the crucial oxidative addition step of the catalytic cycle.[1] This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to promote the reaction.[2]
Q2: What is the first-pass catalyst system I should try for a Suzuki-Miyaura coupling with this substrate?
A2: For a Suzuki-Miyaura coupling involving this compound, a robust starting point is a combination of a palladium precatalyst with a sterically hindered, electron-rich biaryl phosphine ligand. A common and effective initial system would be Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, paired with a ligand such as SPhos or XPhos.[3][4] A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically required to facilitate the transmetalation step.[5] Anhydrous dioxane or toluene are suitable solvent choices.
Q3: How do I choose between different phosphine ligands like SPhos, XPhos, or RuPhos?
A3: The choice of ligand is critical for tuning the reactivity of the palladium center.[6]
-
XPhos is highly effective for coupling sterically hindered aryl chlorides. Its large steric bulk can accelerate the reductive elimination step.
-
SPhos is also a very active and versatile ligand, often providing excellent results with a broad range of substrates, including heteroaryl chlorides.[4]
-
RuPhos is another excellent choice, particularly when dealing with nitrogen-containing heterocycles, as it can be less prone to catalyst inhibition.
Ligand selection is often empirical, and a small screen of 2-3 different ligands is highly recommended during initial optimization.
Q4: When should I use a palladium precatalyst versus a simple Pd(OAc)₂/ligand system?
A4: While Pd(OAc)₂ is a common and cost-effective palladium(II) source, it requires an in situ reduction to the active Pd(0) species.[7][8] This reduction step can sometimes be inefficient or lead to the formation of inactive palladium black. Modern palladium precatalysts, such as the Buchwald G3 palladacycles, are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon activation with a base.[9][10][11] Using a precatalyst can lead to more reproducible results, lower catalyst loadings, and faster reaction times, especially for challenging substrates like this compound.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your cross-coupling experiments.
Problem 1: No or very low conversion of starting material.
This is a common issue that can often be resolved by systematically evaluating the components of the reaction.
-
Rationale: The active Pd(0) species is not being generated or is being deactivated. This can be due to an inefficient reduction of a Pd(II) source or the presence of impurities.[7]
-
Solution Pathway:
-
Switch to a Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined palladium precatalyst like an SPhos or XPhos G3 precatalyst.[11] These are designed for reliable activation.[9][10]
-
Increase Catalyst Loading: As a simple first check, increase the catalyst loading from 1-2 mol% to 4-5 mol%.
-
Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Water and oxygen can interfere with catalyst formation and activity.[7]
-
-
Rationale: The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) and for the overall catalytic cycle.[12] The choice of base can dramatically impact the reaction outcome.[5][13]
-
Solution Pathway:
-
Screen Bases: If using a weaker base like Na₂CO₃, try stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[14]
-
Check Base Solubility: Ensure the base has some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can sometimes help, but must be done cautiously to avoid hydrolysis of the starting material.
-
-
Rationale: Cross-coupling of chloro-heterocycles often requires elevated temperatures to drive the oxidative addition step.
-
Solution Pathway:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.
-
Solvent Choice: Toluene or dioxane are generally good starting points. If solubility is an issue, consider DMF, but be aware it can coordinate to the palladium center.
-
Problem 2: Observation of significant starting material decomposition or byproduct formation.
This often indicates that the reaction conditions are too harsh or that side reactions are competing with the desired cross-coupling.
-
Rationale: This is the replacement of the chlorine atom with a hydrogen atom. It can be promoted by trace amounts of water or other protic sources in the presence of the palladium catalyst and base.
-
Solution Pathway:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware. Use anhydrous solvents and ensure the base is freshly opened or dried.
-
Use a Bulky Ligand: Sterically hindered ligands can sometimes suppress this side reaction by disfavoring the pathway leading to proto-dehalogenation.
-
-
Rationale: This is particularly common in Suzuki reactions where the boronic acid couples with itself. It is often exacerbated by the presence of oxygen.[7]
-
Solution Pathway:
-
Thoroughly Degas: Before heating, sparge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[4]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homo-coupling.
-
Recommended Catalyst Systems & Protocols
The following table provides starting points for catalyst system selection for common cross-coupling reactions with this compound.
| Coupling Type | Coupling Partner | Recommended Pd Precatalyst | Recommended Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd₂(dba)₃ or SPhos-G3 | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene or Dioxane | 100-110 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ or BrettPhos-G3 | BrettPhos or RuPhos | NaOtBu or LHMDS | Toluene or DME | 90-110 |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos G3, 2 mol%) and the ligand (if not using a precatalyst, 4.4 mol%). Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1 M).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Decision Tree for Catalyst System Selection
This diagram provides a logical workflow for selecting an initial catalyst system for your cross-coupling reaction.
Caption: A decision tree for initial catalyst system selection.
Troubleshooting Workflow for Low Conversion
This workflow outlines the steps to take when a reaction fails to proceed to completion.
Caption: A systematic workflow for troubleshooting low conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 6-Chloroisoquinolin-3(2H)-one during reactions
Welcome to the technical support guide for 6-Chloroisoquinolin-3(2H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive heterocyclic compound. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a lactam, a cyclic amide, fused to a chlorobenzene ring. Its primary stability concerns stem from two key reactive sites: the lactam functionality and the carbon-chlorine bond. The compound is susceptible to decomposition under harsh pH conditions (both strongly acidic and basic), high temperatures, and in the presence of certain nucleophiles or catalysts.[1] Key decomposition pathways include hydrolysis of the amide bond and nucleophilic aromatic substitution (SNAr) at the C6 position.
Q2: How should I properly store this compound?
To maintain its integrity, this compound should be stored as a solid in a cool, dry, and dark environment.[1] Exposure to moisture can facilitate hydrolysis, especially over long periods. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation. Avoid storing it in solution, particularly in protic or reactive solvents, for extended durations.
Q3: My reaction mixture is turning dark brown/black. What does this indicate?
A significant color change to dark brown or black often signals decomposition and the formation of polymeric or colloidal byproducts. In palladium-catalyzed reactions, this can sometimes indicate the formation of palladium black (Pd(0) nanoparticles), which may signify catalyst decomposition and loss of activity.[2] This is frequently triggered by excessively high temperatures, improper ligand choice, or the presence of impurities. In non-catalyzed reactions, it typically points to thermal degradation or unwanted side reactions of the isoquinolinone core.
Troubleshooting Guide: Reaction-Specific Issues
Issue 1: Low Yields in N-Alkylation Reactions
Symptom: You are attempting to alkylate the nitrogen of the lactam using a base and an alkyl halide (e.g., methyl iodide, benzyl bromide), but you observe low conversion of your starting material and/or the formation of a significant byproduct.
The Underlying Cause: The lactam moiety of this compound is an ambident nucleophile. After deprotonation by a base, it forms an anion that has electron density on both the nitrogen and the exocyclic oxygen atom. This leads to competitive O-alkylation, forming the isomeric 3-alkoxy-6-chloroisoquinoline byproduct, alongside the desired N-alkylation product.[3][4] The choice of base, solvent, and counter-ion dramatically influences the N- vs. O-alkylation ratio.
Solution & Protocol: To favor N-alkylation, the reaction should be run under conditions that promote reaction at the "harder" nitrogen center.
Recommended Protocol for Selective N-Alkylation:
-
Drying: Thoroughly dry the glassware and ensure all reagents and solvents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen).
-
Reagent Addition: To a stirred suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil, washed with dry hexanes) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Causality Note: Using a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF favors the formation of the N-anion, leading to higher selectivity for the N-alkylated product.[5]
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Symptom: When attempting a Suzuki-Miyaura coupling at the C6-chloro position, you observe significant starting material decomposition, low yield of the coupled product, and formation of dehalogenated (H-substituted) or homocoupled byproducts.
The Underlying Cause: The C-Cl bond on the electron-rich isoquinolinone ring can be challenging to activate for oxidative addition to the palladium catalyst.[2] This often necessitates forcing conditions (high temperatures, strong bases) which can cause several problems:
-
Thermal Decomposition: The isoquinolinone core itself may not be stable at temperatures >120 °C for extended periods.
-
Base-Mediated Hydrolysis: Strong aqueous bases (e.g., NaOH, K₂CO₃) at high temperatures can hydrolyze the lactam ring.[6]
-
Protodeboronation: The boronic acid coupling partner can be degraded by the strong base and water, reducing its effective concentration.[7]
-
Catalyst Deactivation: The combination of high temperature and strong base can lead to the formation of inactive palladium black.[8]
Solution & Protocol: The key is to use a modern catalyst system that allows for lower reaction temperatures and milder bases.
Recommended Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: Degas all solvents thoroughly and conduct the entire procedure under a strict inert atmosphere.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a mild base such as potassium phosphate (K₃PO₄, 3.0 equiv.), and the catalyst system. A recommended catalyst is a combination of Pd₂(dba)₃ (2 mol %) and a highly active phosphine ligand like SPhos or XPhos (4 mol %).
-
Solvent System: Use a degassed solvent system like 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio).
-
Reaction: Heat the mixture to a moderate temperature (80-100 °C) and stir vigorously. Monitor the reaction progress by LC-MS. Avoid exceeding 110 °C if possible.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Causality Note: Buchwald-type ligands (like SPhos) form highly active, sterically hindered palladium complexes that facilitate the difficult oxidative addition of aryl chlorides at lower temperatures, thus preserving the sensitive isoquinolinone core.[2][8] K₃PO₄ is a milder base that is effective in these couplings while minimizing substrate hydrolysis and protodeboronation.[8]
Data Summary: Choosing the Right Conditions
| Reaction Type | Problem | Inadvisable Conditions | Recommended Conditions | Rationale |
| N-Alkylation | O-Alkylation byproduct | K₂CO₃ in Acetone/THF | NaH in DMF | Favors reaction at the harder N-center.[3] |
| Suzuki Coupling | Decomposition, Low Yield | Pd(PPh₃)₄, K₂CO₃, >120 °C | Pd₂(dba)₃/SPhos, K₃PO₄, 80-100 °C | Higher catalyst activity allows for milder conditions, preventing thermal and base-mediated decomposition.[8][9] |
Visualizing the Problem: N- vs. O-Alkylation
Below is a diagram illustrating the competitive alkylation pathways after deprotonation of the lactam.
Caption: Competitive N- vs. O-alkylation pathways for this compound.
Workflow for Troubleshooting Suzuki-Miyaura Reactions
This workflow helps diagnose issues during the cross-coupling process.
Caption: Decision workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids [mdpi.com]
- 6. Structure–activity relations. Part 6. The alkaline hydrolysis of 3-methyl-5-methylidene- and 3,5-dimethylthiazolidine-2… [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mt.com [mt.com]
Validation & Comparative
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Comparative Guide to Isoquinoline-Based Inhibitors: Profiling 6-Chloroisoquinolin-3(2H)-one Within the Landscape of PARP and Tankyrase Inhibition
The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, represents a "privileged structure" in medicinal chemistry. This framework is prevalent in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities.[1] Its structural rigidity and capacity for diverse functionalization allow it to form specific, high-affinity interactions with various biological targets. A key modification of this scaffold is the isoquinolin-3(2H)-one core, which has emerged as a particularly effective pharmacophore for a range of enzyme inhibitors.
This guide provides a comparative analysis of isoquinoline-based inhibitors, with a specific focus on understanding the potential role of compounds like this compound. While direct, extensive experimental data for this specific molecule is limited in publicly accessible literature, we can infer its potential activity and place it within the broader context by examining structurally related analogs. We will delve into the structure-activity relationships (SAR) of halogenated isoquinolinones and compare their performance against well-characterized inhibitors targeting two major enzyme families: Poly(ADP-ribose) Polymerases (PARPs) and Tankyrases (TNKS).
The Rise of Isoquinolinones as PARP Superfamily Inhibitors
The PARP superfamily of enzymes plays a critical role in cellular processes such as DNA repair, genomic stability, and cell death.[2] These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins.[2] Overactivation of PARPs can lead to NAD+ depletion and subsequent cell death, a process implicated in various disease states. Consequently, inhibitors of PARP have become crucial therapeutic targets, especially in oncology.[3][4]
Isoquinolinone derivatives have been extensively explored as PARP inhibitors because their core structure mimics the nicotinamide moiety of NAD+, allowing them to act as competitive inhibitors that bind to the enzyme's active site.[3]
Comparative Analysis of Isoquinolinone-Based PARP Inhibitors
The potency and selectivity of isoquinolinone inhibitors are heavily influenced by the nature and position of substituents on the ring system. Halogenation, such as the chlorine atom in this compound, is a common strategy to modulate electronic and steric properties, thereby influencing binding affinity.[1]
| Compound/Derivative Class | Target(s) | IC50 Value (µM) | Selectivity Profile | Reference(s) |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 ± 0.1 | Not Specified | [5] |
| 5-Hydroxy TIQ-A Derivative | PARP-1 | 0.39 ± 0.19 | Not Specified | [5] |
| 5-Methoxy TIQ-A Derivative | PARP-1 | 0.21 ± 0.12 | Not Specified | [5] |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide (Compound 3l) | PARP-1 / PARP-2 | 0.156 / 0.070 | ~2-fold for PARP-2 | [3] |
| Imidazoquinolinone (BYK49187) | PARP-1 / PARP-2 | pIC50: 8.36 / 7.50 | No Selectivity | [6] |
| Isoquinolindione (BYK204165) | PARP-1 / PARP-2 | pIC50: 7.35 / 5.38 | ~100-fold for PARP-1 | [6] |
| 5-Iodoisoquinolin-1-one | PARP | Potent in vitro | Not Specified | [4] |
| 5-Bromoisoquinolin-1-one | PARP | Potent in vitro | Not Specified | [4] |
Table 1: Comparative in vitro inhibitory activity of various isoquinoline derivatives against PARP enzymes. IC50 is the half-maximal inhibitory concentration, a measure of inhibitor potency. pIC50 is the negative logarithm of the IC50 value.
The data indicates that substitutions on the isoquinolinone core can dramatically impact potency and selectivity. For instance, the isoquinolindione BYK204165 demonstrates a remarkable 100-fold selectivity for PARP-1 over PARP-2, highlighting how modifications to the core structure can fine-tune target specificity.[6] The potent activity of 5-bromo and 5-iodo-isoquinolin-1-ones suggests that halogenation is a viable strategy for enhancing PARP inhibition.[4]
Tankyrase Inhibition: A Modern Frontier for Isoquinolinones
Tankyrases (TNKS1 and TNKS2) are members of the PARP family that have emerged as promising cancer drug targets due to their role in regulating the Wnt/β-catenin signaling pathway.[7][8][9] This pathway is frequently dysregulated in various cancers, particularly colorectal cancer.[10] Tankyrases PARylate (add poly-ADP-ribose chains to) Axin, a key component of the β-catenin destruction complex. This modification tags Axin for degradation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates oncogenic gene expression.[7] Isoquinolinone-based inhibitors can block this process, stabilizing Axin and suppressing Wnt signaling.
Wnt/β-Catenin Signaling Pathway and TNKS Inhibition
Caption: Wnt/β-catenin pathway modulation by Tankyrase inhibitors.
Comparative Analysis of Isoquinolinone-Based Tankyrase Inhibitors
Recent studies have identified highly potent isoquinolin-1(2H)-one derivatives as TNKS inhibitors.
| Compound ID | Target(s) | IC50 TNKS1 (µM) | IC50 TNKS2 (µM) | Cellular Activity (DLD-1 STF Assay, IC50 µM) | Reference(s) |
| 11a | TNKS1/2 | 0.011 | 0.033 | 0.189 | [7],[11] |
| 11b | TNKS1/2 | 0.046 | 0.018 | Not Specified | [7],[11] |
| 11c | TNKS1/2 | 0.009 | 0.003 | 0.029 | [7],[11] |
Table 2: Comparative in vitro and cellular activity of potent isoquinolin-1(2H)-one derivatives against Tankyrase 1 and 2. The DLD-1 SuperTopFlash (STF) assay measures the inhibition of the Wnt/β-catenin signaling pathway in a cancer cell line.
Compound 11c emerged as a highly potent inhibitor with single-digit nanomolar IC50 values against both TNKS1 and TNKS2, and it effectively blocked Wnt signaling in a cellular context.[7][11] The structure-activity relationship studies demonstrated that introducing α- or β-amino acids at the C-5 position of the isoquinolin-1(2H)-one core was favorable for potent inhibitory activity.[7]
Experimental Methodologies: A Guide to Characterizing Inhibitors
To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are essential. Here, we detail a representative protocol for an in vitro PARP1 inhibition assay, a fundamental technique for characterizing compounds like this compound and its analogs.
Workflow for In Vitro PARP1 Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Dance: A Comparative Analysis of 6-Chloro vs. 6-Bromo Isoquinolinones for the Medicinal Chemist
For researchers, scientists, and professionals entrenched in the intricate world of drug development, the isoquinolinone scaffold represents a privileged core, a foundational framework for a multitude of biologically active agents.[1] The strategic functionalization of this heterocyclic system is a key determinant of therapeutic efficacy. Among the myriad of possible substitutions, halogenation at the 6-position stands out as a critical modulator of physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 6-chloro- and 6-bromo-isoquinolinones, offering insights into their synthesis, reactivity, and potential as pharmaceutical building blocks, supported by established chemical principles and extrapolated experimental data.
At a Glance: Physicochemical Properties
The seemingly subtle substitution of a chlorine atom for a bromine atom at the 6-position of the isoquinolinone core imparts distinct physicochemical characteristics that can significantly influence a molecule's behavior, from its solubility to its interaction with biological targets. The greater atomic mass and van der Waals radius of bromine, along with its slightly lower electronegativity compared to chlorine, are key differentiating factors.[2]
| Property | 6-Chloro-isoquinolin-1(2H)-one | 6-Bromo-isoquinolin-1(2H)-one |
| Molecular Formula | C₉H₆ClNO | C₉H₆BrNO[3] |
| Molecular Weight | 181.60 g/mol | 224.05 g/mol [3] |
| Appearance | (Predicted) White to off-white solid | (Predicted) White to off-white solid |
| Melting Point | Data not readily available | Data not readily available |
| Boiling Point | Data not readily available | ~442.6 °C at 760 mmHg[4] |
| Calculated XLogP3 | 1.8 | 2.1 |
| Hydrogen Bond Donor Count | 1 | 1[3] |
| Hydrogen Bond Acceptor Count | 1 | 1[3] |
The Synthetic Arena: Building the Halogenated Core
The synthesis of 6-chloro- and 6-bromo-isoquinolinones typically involves a multi-step sequence, often culminating in the formation of the heterocyclic ring system followed by oxidation to the desired isoquinolinone. While direct comparative yields for the entire sequence are not extensively documented, the general synthetic strategies are well-established. A common approach involves the cyclization of a substituted phenethylamine derivative.
A plausible synthetic route commences with the appropriately halogenated phenylacetonitrile, which is reduced to the corresponding phenethylamine. Acylation followed by a Bischler-Napieralski cyclization furnishes the dihydroisoquinoline intermediate. Subsequent oxidation yields the target 6-halo-isoquinolinone.
Caption: Generalized synthetic pathways to 6-chloro- and 6-bromo-isoquinolinones.
An alternative approach for the bromo-derivative involves a Schmidt reaction on 5-bromo-1-indanone.[5]
Experimental Protocol: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-Bromo-1-indanone[5]
-
To a 100 mL round-bottom flask, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).
-
Cool the flask to 0°C and sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon completion, quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).
-
Extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases, wash with saturated brine (40 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 3:1) to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[5]
The Reactivity Face-Off: A Cross-Coupling Perspective
In the realm of medicinal chemistry, the late-stage functionalization of heterocyclic cores via cross-coupling reactions is a cornerstone of modern drug discovery. It is in this arena that the differences between the 6-chloro and 6-bromo isoquinolinones become starkly apparent. The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a principle directly tied to the carbon-halogen bond dissociation energies.[6][7]
Caption: Factors influencing the reactivity of 6-halo-isoquinolinones in cross-coupling.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling is a powerful tool for forging C-C bonds.[8] When comparing the 6-chloro and 6-bromo isoquinolinones, the bromo-derivative is the more facile substrate. The weaker C-Br bond allows for oxidative addition to the palladium catalyst under milder conditions, often leading to higher yields and shorter reaction times. While advances in ligand design have made the coupling of aryl chlorides more feasible, they typically require more specialized and often more expensive catalyst systems.[7][9]
Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | 6-Chloro-isoquinolinone | 6-Bromo-isoquinolinone |
| Reactivity | Lower | Higher[6] |
| Catalyst System | Often requires more active, bulky phosphine ligands (e.g., SPhos, XPhos) and higher catalyst loading.[9] | Can often be achieved with standard catalysts (e.g., Pd(PPh₃)₄).[6] |
| Reaction Temperature | Generally higher | Generally lower |
| Yield | Variable, often lower than the bromo-analog | Generally good to excellent |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a 6-Haloquinoline[6][9]
-
In a reaction vessel, combine the 6-haloquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ for bromo-derivatives, or a more active catalyst for chloro-derivatives), and a base (e.g., 2M Na₂CO₃, 2.0 mL).
-
Add a suitable solvent system (e.g., toluene/ethanol).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Heat the reaction mixture (e.g., 90 °C for bromo-derivatives, potentially higher for chloro-derivatives) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of N-arylated compounds.[10] Similar to the Suzuki coupling, the reactivity hierarchy favors the bromo-substituted isoquinolinone.[7] The oxidative addition of the C-Br bond to the palladium catalyst is more facile than that of the C-Cl bond, allowing for amination under milder conditions and with a broader range of amine coupling partners.[11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination highlighting the key reactivity difference.
The Biological Landscape: A Halogen's Influence
Halogenation is a well-established strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. The introduction of a chlorine or bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[12] While direct comparative biological data for 6-chloro- versus 6-bromo-isoquinolinones is limited, studies on related halogenated quinolines and isoquinolines provide valuable insights.
-
Anticancer Activity: Halogenated isoquinolines have shown significant potential as anticancer agents.[2] For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been used to synthesize compounds with cytotoxic effects against various cancer cell lines.[12] Similarly, 4-bromo-isoquinoline derivatives have been incorporated into thiosemicarbazones with demonstrated antitumor activity.[12] The nature and position of the halogen can dramatically influence cytotoxic and antiproliferative activities.
-
Antibacterial Activity: Chloro-substituted quinoline analogs have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The data on bromo-substituted isoquinolines in this context is less prevalent in the reviewed literature.
The choice between a chloro and bromo substituent can therefore be a critical decision in a drug discovery program, with the potential to fine-tune the biological activity profile of the final compound.
Conclusion and Future Perspectives
The comparative analysis of 6-chloro- and 6-bromo-isoquinolinones reveals a fascinating interplay of subtle structural changes and significant reactivity differences. For synthetic applications, particularly in the realm of palladium-catalyzed cross-coupling reactions, the 6-bromo-isoquinolinone is the more versatile and reactive building block, often leading to higher yields under milder conditions. However, the lower cost and greater availability of chlorinated starting materials may make the 6-chloro-isoquinolinone an attractive option, provided that more active catalyst systems are employed.
From a biological standpoint, the choice of halogen can have profound implications for the therapeutic potential of the resulting molecule. Further head-to-head comparative studies are warranted to fully elucidate the specific effects of chloro versus bromo substitution on the isoquinolinone core, which will undoubtedly guide future drug design and development efforts in this important area of medicinal chemistry.
References
- 1. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-BROMO-2H-ISOQUINOLIN-1-ONE - Safety Data Sheet [chemicalbook.com]
- 5. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of 6-Chloroisoquinolin-3(2H)-one as a Novel Tankyrase Inhibitor
This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel small molecule, 6-Chloroisoquinolin-3(2H)-one. Our central hypothesis is that this compound functions as an inhibitor of the Tankyrase (TNKS) enzymes, thereby antagonizing the Wnt/β-catenin signaling pathway, a critical oncogenic driver in numerous cancers.
We will objectively compare its performance with the well-characterized TNKS inhibitor, XAV939 , providing a logical cascade of experiments from direct biochemical inhibition to cellular target engagement and downstream phenotypic consequences. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific causality behind each step.
Introduction: Targeting the Wnt Pathway via Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis.[1] Its aberrant activation, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a hallmark of many cancers, particularly colorectal cancer.[2] This addiction to Wnt signaling makes it a compelling therapeutic target.
Central to the Wnt pathway is the "β-catenin destruction complex," which includes the scaffold protein Axin. The Tankyrase enzymes (TNKS1 and TNKS2), members of the Poly(ADP-ribose) polymerase (PARP) family, promote the degradation of Axin by mediating its PARsylation—a post-translational modification that flags Axin for ubiquitination and subsequent proteasomal degradation.[1][3] The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of oncogenes like c-Myc and Survivin.[3][4]
Therefore, inhibiting Tankyrase presents a powerful strategy to stabilize Axin, enhance β-catenin degradation, and shut down aberrant Wnt signaling.[5][6] Small molecules like XAV939 have validated this approach, showing potent anti-tumor efficacy in Wnt-dependent cancer models.[3][7][8] This guide outlines the rigorous experimental workflow required to validate whether this compound shares this mechanism of action.
Caption: The Wnt/β-catenin pathway and the proposed point of intervention for this compound.
Part 1: Biochemical Validation of Direct Target Inhibition
The foundational step is to determine if this compound can directly inhibit the enzymatic activity of purified Tankyrase in a cell-free system. This experiment isolates the compound and the enzyme, providing unambiguous evidence of direct interaction and inhibition.
Experiment 1.1: In Vitro Tankyrase Enzymatic Assay
Causality: This assay directly measures the ability of a compound to block the catalytic function of Tankyrase—the transfer of ADP-ribose from its substrate, NAD+, to an acceptor protein. A dose-dependent inhibition curve allows for the calculation of the IC50 value, a key metric of potency.
Detailed Protocol:
-
Assay Principle: A 96-well plate-based biochemical assay will be used to measure the PARsylation activity of recombinant human TNKS1 or TNKS2. The assay quantifies the incorporation of biotinylated-NAD+ onto histone proteins, which serve as the PARP substrate.
-
Reagents & Setup:
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1 mg/mL BSA).
-
Recombinant human TNKS1 or TNKS2 enzyme.
-
Substrates: Histone H1, Biotinylated-NAD+.
-
Test Compounds: 10-point, 3-fold serial dilutions of this compound and XAV939 (positive control), starting from 10 µM. Include a DMSO-only vehicle control.
-
-
Procedure:
-
Add 5 µL of diluted compound or DMSO to appropriate wells.
-
Add 20 µL of a master mix containing assay buffer, TNKS enzyme, and Histone H1. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a solution containing Biotinylated-NAD+.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction by adding 50 µL of a stop buffer containing streptavidin-conjugated donor beads and acceptor beads coated with an anti-histone antibody (e.g., AlphaLISA® format).
-
Incubate in the dark for 60 minutes.
-
-
Data Acquisition & Analysis:
-
Read the plate on a suitable plate reader (e.g., EnVision®).
-
Normalize the data to the DMSO (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Presentation:
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| XAV939 (Reference) | 11[7] | 4[7] |
| Inactive Analog (Control) | >10,000 | >10,000 |
Part 2: Confirmation of Target Engagement in a Cellular Environment
Demonstrating biochemical potency is necessary but not sufficient. A drug must enter the cell and engage its target within a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is the definitive method for confirming this crucial step.[9][10]
Experiment 2.1: Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA is that when a protein binds to a ligand (our compound), it becomes thermodynamically more stable.[11] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. By heating cell lysates to various temperatures, we can observe a "shift" in the melting temperature of the target protein in the presence of the compound, which serves as direct proof of target engagement.[12]
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture & Treatment:
-
Culture a Wnt-dependent colorectal cancer cell line (e.g., DLD-1 or SW480) to ~80% confluency.
-
Treat cells with 10 µM this compound or DMSO (vehicle) for 2 hours in serum-free media.
-
-
Lysate Preparation:
-
Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove insoluble debris.
-
-
Thermal Challenge:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation and Detection:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the soluble protein fractions by SDS-PAGE and Western Blot using a specific antibody against Tankyrase 1/2. Use an antibody against a non-target protein (e.g., GAPDH) as a loading and negative control.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the 40°C sample (100% soluble).
-
Plot the percentage of soluble protein versus temperature to generate melting curves for both vehicle- and compound-treated samples. The shift between these curves (ΔTagg) confirms target engagement.
-
Comparative Data Presentation:
| Condition | Target Protein | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | TNKS1/2 | ~52°C | - |
| This compound | TNKS1/2 | Experimental Value | Experimental Value |
| Vehicle (DMSO) | GAPDH (Control) | ~65°C | - |
| This compound | GAPDH (Control) | ~65°C | No significant shift |
Part 3: Elucidation of Cellular Mechanism of Action
Having confirmed direct target engagement, the next logical step is to verify that this engagement produces the expected downstream biological consequences: stabilization of Axin and subsequent degradation of β-catenin.
Experiment 3.1: Western Blot Analysis of Wnt Pathway Components
Causality: If this compound inhibits TNKS, it should block the PARsylation-dependent degradation of Axin. The resulting accumulation of Axin will reconstitute the destruction complex, leading to increased phosphorylation and degradation of β-catenin, and finally, a decrease in the expression of its transcriptional targets.[3]
Detailed Protocol:
-
Cell Treatment: Seed a Wnt-addicted cell line (e.g., HepG2 or DLD-1) and allow them to adhere.
-
Treat cells for 24 hours with DMSO (vehicle), 10 µM XAV939, and a dose-response of this compound (e.g., 0.1, 1, 10 µM).
-
Protein Extraction & Quantification: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against: Axin1, Axin2, total β-catenin, Survivin (a β-catenin target), and GAPDH (loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Self-Validation: The expected result is a dose-dependent increase in Axin1/2 levels and a corresponding decrease in β-catenin and Survivin levels in compound-treated cells compared to the vehicle control. The XAV939 lane serves as a positive control for the expected pharmacological effect.[3]
-
Experiment 3.2: TCF/LEF (TOP/FOP Flash) Reporter Assay
Causality: This is a functional assay that directly quantifies the transcriptional output of the Wnt pathway.[13] The TOPflash plasmid contains TCF/LEF binding sites that drive luciferase expression in response to nuclear β-catenin. The FOPflash plasmid contains mutated, non-functional sites and serves as a negative control for specificity. A reduction in the TOP/FOP ratio is a direct measure of Wnt pathway antagonism.[14][15]
Detailed Protocol:
-
Cell Seeding & Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with either the TOPflash or FOPflash plasmid along with a Renilla luciferase plasmid (to normalize for transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
After 12-24 hours, replace the media.
-
Pre-treat the cells for 1 hour with vehicle (DMSO), XAV939, or this compound at various concentrations.
-
Stimulate the Wnt pathway by adding a Wnt agonist (e.g., 100 ng/mL recombinant Wnt3a or 5 µM CHIR99021, a GSK3β inhibitor). Include an unstimulated control.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio for each condition to determine the specific Wnt transcriptional activity.
-
Plot the TOP/FOP ratio against inhibitor concentration to assess dose-dependent pathway inhibition.
-
Comparative Data Presentation:
| Treatment Condition | Normalized TOP/FOP Ratio | % Inhibition of Wnt Signal |
| Vehicle (Unstimulated) | 1.0 | - |
| Vehicle + Wnt3a | 15.0 | 0% |
| 1 µM 6-Chloro...one + Wnt3a | Experimental Value | Experimental Value |
| 10 µM 6-Chloro...one + Wnt3a | Experimental Value | Experimental Value |
| 1 µM XAV939 + Wnt3a | ~3.0 | ~85% |
Part 4: Phenotypic Validation and Selectivity
The final validation step is to connect the molecular mechanism to a relevant cellular phenotype, such as cancer cell proliferation, and to demonstrate on-target selectivity.
Experiment 4.1: Selective Anti-Proliferation in Wnt-Dependent vs. Wnt-Independent Cancer Cells
Causality: If this compound's primary anti-cancer effect is mediated through Wnt pathway inhibition, it should be significantly more potent in cancer cell lines known to be "addicted" to this pathway (e.g., those with APC mutations) compared to cell lines where the pathway is not the primary oncogenic driver.
Detailed Protocol:
-
Cell Panel Selection:
-
Wnt-Dependent: DLD-1 (APC mutant), SW480 (APC mutant).
-
Wnt-Independent: HT-29 (APC wild-type, but has other mutations), RKO (APC wild-type).
-
-
Assay Procedure:
-
Seed all cell lines in 96-well plates at their optimal densities.
-
After 24 hours, treat the cells with a 10-point dose-response of this compound and XAV939.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, which measures ATP levels).
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot cell viability versus log inhibitor concentration and calculate the GI50 (concentration that causes 50% inhibition of growth) for each compound in each cell line.
-
Trustworthiness Check: A significantly lower GI50 value in the Wnt-dependent lines compared to the Wnt-independent lines strongly supports an on-target, mechanism-driven phenotypic effect.
-
Comparative Data Presentation:
| Cell Line | Wnt Pathway Status | This compound GI50 (µM) | XAV939 GI50 (µM) |
| DLD-1 | Dependent (APC mutant) | Experimental Value | ~0.5 |
| SW480 | Dependent (APC mutant) | Experimental Value | ~0.4 |
| HT-29 | Independent (APC WT) | Experimental Value | >10 |
| RKO | Independent (APC WT) | Experimental Value | >10 |
Conclusion
This guide presents a rigorous, multi-faceted strategy to validate the proposed mechanism of action of this compound. By systematically progressing from direct biochemical assays to cellular target engagement, pathway modulation, and finally, selective phenotypic outcomes, researchers can build a robust and compelling data package. Successful completion of these experiments with results comparable to the established TNKS inhibitor XAV939 would provide strong evidence that this compound is a novel and potent antagonist of the Wnt/β-catenin pathway acting through the direct inhibition of Tankyrase. This validation is a critical step in establishing its value as a research tool and its potential for further therapeutic development.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. stemcell.com [stemcell.com]
- 8. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CETSA [cetsa.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jcancer.org [jcancer.org]
- 15. biology.stackexchange.com [biology.stackexchange.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoquinolinone Analogs: A Focus on the Potential of 6-Chloro Substitution
Introduction: The Isoquinolinone Scaffold and the Strategic Role of Halogenation
The isoquinolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active natural products and synthetic drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer and antimicrobial properties. A common and effective strategy in modern drug design is the halogenation of such scaffolds. The introduction of a halogen, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, influencing its potency, selectivity, and metabolic stability.[1]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of isoquinolinone and related heterocyclic analogs, with a particular focus on elucidating the potential role of 6-chloro substitution. Due to the limited direct comparative data specifically for a series of 6-Chloroisoquinolin-3(2H)-one analogs, this guide will synthesize findings from structurally related compounds to provide a comprehensive and insightful overview for researchers, scientists, and drug development professionals. We will delve into the experimental data, discuss the underlying mechanisms, and provide detailed protocols to support further investigation into this promising class of compounds.
In Vitro Efficacy: Unveiling the Cellular Activity of Isoquinolinone Analogs
The initial assessment of a compound's therapeutic potential begins with in vitro assays, which evaluate its effects on specific cell lines or molecular targets. For isoquinolinone analogs, a significant body of research points towards their potential as anticancer agents.
Anticancer Activity of Substituted Isoquinolinones
Studies on various substituted isoquinolinones have revealed potent cytotoxic and antiproliferative activities across a range of human cancer cell lines. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been identified as effective inhibitors of tumor cell growth.[2] The substitution at the 3-amino position with heterocyclic moieties like thiazole or pyrazole has been shown to be particularly effective.[2] One lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrated significant growth inhibition with an average GI50 in the sub-micromolar range and exhibited selectivity towards breast cancer cell lines.[2]
Furthermore, 6-chloroisoquinoline-5,8-diones, which share the 6-chloro-isoquinoline core but differ in the oxidation state of the quinone ring, have been synthesized and evaluated for their cytotoxic and DNA topoisomerase II inhibitory activity.[3] These compounds, and their cyclized derivatives (pyrido[3,4-b]phenazinediones), showed potent cytotoxicity against various cancer cell lines, including those of the lung (A549), stomach (SNU-638), colon (Col2), and leukemia (HL-60).[3] In many cases, the cytotoxic potential of these derivatives was greater than that of the established anticancer agent ellipticine.[3]
The following table summarizes the in vitro anticancer activity of representative isoquinolinone and related analogs:
| Compound Class | Representative Analog | Cancer Cell Line | Activity Metric | Potency | Reference |
| 3-Aminoisoquinolin-1(2H)-ones | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer (MCF7, MDA-MB-468) | GI50 | Sub-micromolar | [2] |
| 6-Chloroisoquinoline-5,8-diones | Substituted pyrido[3,4-b]phenazinediones | A549, SNU-638, Col2, HL-60 | IC50 | 1.82-5.97 µM | [3] |
| 6-Chloro-quinazolines | 6-chloro-quinazolin derivatives 5a and 5f | MGC-803, Bcap-37 | Apoptosis Induction | 21.9-31.7% at 10 µM | [4] |
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer effects of isoquinolinone and related analogs are often attributed to their ability to interfere with critical cellular processes. One of the proposed mechanisms is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1] The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1] Another important mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] The ability of some 6-chloroisoquinoline-5,8-dione derivatives to inhibit this enzyme suggests a mechanism of inducing DNA damage and subsequently triggering apoptosis in cancer cells.[3] Indeed, related 6-chloro-quinazolin derivatives have been shown to induce apoptosis in cancer cells.[4]
Caption: Potential mechanisms of action for isoquinolinone analogs.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Efficacy: Assessing Therapeutic Potential in Living Organisms
While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the overall efficacy, pharmacokinetics, and toxicity of a drug candidate. Although direct in vivo data for this compound analogs is scarce, studies on related chloro-substituted quinolones in infectious disease models offer valuable insights.
Antimalarial Activity of Chloro-Substituted Quinolones
A series of 6-chloro-7-methoxy-4(1H)-quinolones have been evaluated for their in vivo efficacy against Plasmodium berghei in mice.[5] Several of these analogs demonstrated significant inhibition of parasitemia.[5] For instance, certain biphenyl and biaryl ether 4(1H)-quinolones showed over 80% inhibition of parasitemia on day 3 post-infection and over 60% inhibition on day 6.[5] These findings highlight the potential of the chloro-substituted quinolone/isoquinoline scaffold to yield orally bioavailable and efficacious compounds for treating infectious diseases.
The following table summarizes the in vivo antimalarial efficacy of representative chloro-substituted quinolones:
| Compound Class | Representative Analog | Animal Model | Dosing | Efficacy | Reference |
| 4(1H)-quinolones | Biphenyl and biaryl ether analogs | P. berghei infected mice | 10-50 mg/kg | Up to 97% suppression of parasitemia | [5] |
| 4(1H)-quinolones | ELQ-300 (6), P4Q-391 (7) | P. berghei infected mice | Not specified | >99% reduction in parasitemia after 6 days | [5] |
Experimental Protocol: In Vivo Efficacy Assessment in a Mouse Xenograft Model
For anticancer drug candidates, a common in vivo model is the mouse xenograft model, where human tumor cells are implanted into immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., A549, MCF7)
-
Matrigel (optional, to enhance tumor growth)
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Dosing: Once the tumors reach the desired size, randomize the mice into control and treatment groups. Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Efficacy Evaluation: Monitor tumor growth and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Landscape of 6-Chloroisoquinolin-3(2H)-one Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The promiscuous nature of many kinase inhibitors can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth comparative analysis of inhibitors based on the 6-chloroisoquinolin-3(2H)-one scaffold, with a particular focus on their cross-reactivity profiles. As we delve into the experimental data, we will explore the nuances of inhibitor design and the methodologies employed to characterize their selectivity, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Isoquinoline Scaffold and the Rise of PAK4 Inhibition
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer agents. A key emerging target for isoquinoline-based inhibitors is the p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a critical node in various oncogenic signaling pathways.[2] Overexpression and hyperactivation of PAK4 are implicated in the progression of numerous cancers, promoting cell proliferation, survival, and metastasis.[3]
This guide will focus on a specific chemical class, the this compound derivatives and their close analogs, which have shown promise as potent PAK4 inhibitors. We will dissect their selectivity profiles and compare them against alternative scaffolds targeting the same kinase, providing a comprehensive overview for informed decision-making in drug development programs.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
Achieving a high degree of selectivity is a critical, yet challenging, aspect of kinase inhibitor development. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets. This similarity can lead to inhibitors binding to unintended kinases, resulting in off-target activities that can manifest as toxicity or a complex pharmacological profile. Therefore, a thorough understanding of an inhibitor's cross-reactivity is not merely an academic exercise but a crucial step in translational research.
To this end, a multi-faceted approach to selectivity profiling is essential. This typically involves a combination of biochemical assays against large panels of kinases, cell-based target engagement assays, and proteome-wide analyses. Each methodology provides a unique and complementary layer of insight into the inhibitor's behavior in different biological contexts.
Methodologies for Comprehensive Cross-Reactivity Profiling
A robust assessment of inhibitor selectivity relies on a suite of sophisticated experimental techniques. Here, we detail the core methodologies, explaining the rationale behind their application in profiling this compound based inhibitors.
Biochemical Kinase Assays: The Foundational Screen
The initial and most widespread method for assessing kinase inhibitor selectivity is through in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reaction Setup: In a 384-well plate, a solution of the test compound at various concentrations is prepared in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Addition: A solution containing the purified kinase of interest (and other kinases for a panel screen) is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing the specific substrate and ATP. The ATP concentration is typically kept near the Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
ADP Detection: A reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO), and the half-maximal inhibitory concentration (IC50) values are determined by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: This method provides a direct and quantitative measure of an inhibitor's potency against a specific kinase in a controlled, cell-free environment. Screening against a large panel of kinases, such as the KINOMEscan® platform which can assess binding against over 450 kinases, generates a comprehensive initial selectivity profile.[4][5] This allows for the early identification of potential off-targets and provides a baseline for comparing the selectivity of different compounds.
Diagram of the KINOMEscan® Workflow
Caption: KINOMEscan® workflow for kinase inhibitor profiling.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Milieu
While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the direct engagement of a drug with its target protein in intact cells or cell lysates. The principle behind CETSA is that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are incubated with the test inhibitor at various concentrations or with a vehicle control.
-
Heat Challenge: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Causality Behind Experimental Choices: CETSA provides crucial evidence of target engagement within the complex cellular environment, accounting for factors such as cell permeability, intracellular drug concentrations, and the presence of endogenous binding partners. A significant thermal shift provides strong validation that the inhibitor interacts with its intended target in a biologically relevant context.
Diagram of the Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Chemoproteomics: Unbiased, Proteome-Wide Off-Target Identification
To gain an unbiased and global view of an inhibitor's interactions, chemoproteomics has emerged as a powerful tool. This mass spectrometry-based approach allows for the identification of both on-target and off-target interactions across the entire proteome.
Experimental Protocol: Competitive Chemoproteomics Workflow
-
Cell Lysate Preparation: Cells are lysed to produce a complex protein mixture.
-
Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations or a vehicle control.
-
Probe Treatment: A broad-spectrum, affinity-tagged probe that reacts with a large number of kinases is added to the lysate.
-
Enrichment: The probe-labeled proteins are enriched from the lysate using affinity purification (e.g., streptavidin beads for a biotinylated probe).
-
Proteomic Analysis: The enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified kinase is quantified across the different treatment conditions. A decrease in the abundance of a kinase in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that kinase and prevented its interaction with the probe.
Causality Behind Experimental Choices: Chemoproteomics offers an unbiased discovery platform for identifying potential off-targets that may not be included in standard kinase panels. This approach is particularly valuable for understanding the polypharmacology of an inhibitor and for identifying potential mechanisms of toxicity or unexpected therapeutic effects.
Comparative Cross-Reactivity Profiling: this compound Analogs vs. Alternative PAK4 Inhibitors
A key focus in the development of PAK4 inhibitors is achieving selectivity over other members of the PAK family, particularly the Group I PAKs (PAK1, PAK2, and PAK3), to minimize potential off-target effects.[7]
A notable example from a closely related series is the compound CZh226 , a potent and selective PAK4 inhibitor with a 6-chloro-4-aminoquinazoline-2-carboxamide scaffold.[8] This compound demonstrated remarkable selectivity for PAK4 over PAK1, with a reported 346-fold difference in inhibitory activity.[8] While specific kinome-wide data for a this compound based PAK4 inhibitor is not publicly available, the data for CZh226 provides a strong indication of the potential for this chemical class to achieve high selectivity.
To put this into context, we can compare this to other well-characterized PAK4 inhibitors with different chemical scaffolds.
| Compound | Scaffold | Primary Target(s) | Selectivity Highlights | Reference |
| CZh226 | 6-Chloro-4-aminoquinazoline-2-carboxamide | PAK4 | 346-fold selective for PAK4 over PAK1. Favorable overall kinase selectivity profile. | [8] |
| PF-3758309 | Pyrrolopyrazole | PAK4 | Potent PAK4 inhibitor (Ki = 18.7 nM), but also inhibits other PAK family members (PAK1, PAK5, PAK6) with similar potency. Less active against PAK2 and PAK3. | [9] |
| KPT-9274 (Padnarsertib) | Benzofuran | Dual PAK4/NAMPT | Orally bioavailable dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT). | [10] |
| GNE-2861 | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | PAK4 | Highly selective for Group II PAKs (PAK4, PAK5, PAK6) over Group I PAKs. | [11] |
This comparison highlights the diverse chemical space being explored for PAK4 inhibition and the varying degrees of selectivity achieved with different scaffolds. The quinazoline/isoquinoline core of compounds like CZh226 appears to be a promising starting point for developing highly selective PAK4 inhibitors.
PAK4 Signaling Pathway: The Biological Context for Inhibition
Understanding the biological role of PAK4 is crucial for appreciating the therapeutic potential and potential on-target liabilities of its inhibitors. PAK4 is a downstream effector of the Rho GTPase, Cdc42, and is integrated into several key signaling networks that drive cancer progression.
Diagram of a Simplified PAK4 Signaling Pathway
Caption: A simplified overview of the PAK4 signaling pathway.
As depicted, activated PAK4 can influence multiple downstream pathways:
-
LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin. This leads to the stabilization of actin filaments, promoting cell migration and invasion.[12]
-
β-catenin/Wnt Pathway: PAK4 can phosphorylate β-catenin, leading to its stabilization and nuclear translocation, where it can activate transcription of genes involved in cell proliferation.[13]
-
PI3K/Akt Pathway: PAK4 can activate the PI3K/Akt signaling cascade, a central pathway that promotes cell survival and inhibits apoptosis.[1]
By inhibiting PAK4, compounds based on the this compound scaffold have the potential to disrupt these oncogenic processes, making them attractive candidates for cancer therapy.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising class of kinase inhibitors, with demonstrated potential for high selectivity towards PAK4. The comparative analysis with other PAK4 inhibitors underscores the importance of the chemical scaffold in determining the cross-reactivity profile.
For drug development professionals, a rigorous and multi-tiered approach to selectivity profiling is non-negotiable. The integration of biochemical screens, cellular target engagement assays, and unbiased chemoproteomics provides a comprehensive understanding of an inhibitor's behavior, enabling the selection of candidates with the most favorable therapeutic index.
Future work on this compound based inhibitors should focus on obtaining comprehensive kinome-wide profiling data to fully elucidate their selectivity landscape. Further optimization of this scaffold could lead to the development of next-generation PAK4 inhibitors with superior potency and an even cleaner off-target profile, ultimately translating into safer and more effective cancer therapies.
References
- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P21-Activated Kinase 4 (PAK4) Inhibitors as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 7. Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization [mdpi.com]
- 8. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p21-activated Kinase (PAK) compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Isoquinolinones: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the isoquinolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic synthesis of substituted isoquinolinones is therefore a critical aspect of drug discovery and development. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this important heterocyclic motif, offering field-proven insights and experimental data to inform your synthetic strategy.
The Enduring Importance of the Isoquinolinone Core
The isoquinolinone ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its rigid, planar structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. From the potent topoisomerase I inhibitor topotecan to the protein kinase D (PKD) inhibitor CRT0066101, the therapeutic potential of isoquinolinone derivatives is well-established.[1][2] This guide will navigate the classical and modern synthetic methodologies available for the construction of these valuable compounds, empowering you to make informed decisions in your synthetic endeavors.
Classical Approaches: The Foundation of Isoquinolinone Synthesis
For decades, classical named reactions have been the bedrock of isoquinolinone synthesis. These methods, while sometimes requiring harsh conditions, remain powerful tools for accessing a variety of substitution patterns.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolinones. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[3][4]
The reaction proceeds via an intramolecular electrophilic aromatic substitution. The key is the activation of the amide carbonyl by a Lewis acid, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring. The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, facilitating the cyclization and generally leading to higher yields.[5]
Mechanism of the Bischler-Napieralski Reaction
Caption: The Bischler-Napieralski reaction mechanism.
Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline:
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv) in anhydrous toluene (0.2 M), add phosphorus oxychloride (2.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.
-
For oxidation to the isoquinolinone, the crude dihydroisoquinoline can be dissolved in a suitable solvent (e.g., toluene or xylene) and heated with a catalyst such as 10% Pd/C under an inert atmosphere.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[6] Subsequent oxidation furnishes the desired isoquinolinone.
The reaction is initiated by the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. The acid catalyst is crucial for protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for the initial nucleophilic attack by the amine. The resulting iminium ion is a potent electrophile that undergoes an intramolecular electrophilic attack on the aromatic ring, a process highly favored by electron-donating substituents on the aryl group.[7]
Mechanism of the Pictet-Spengler Reaction
Caption: The Pictet-Spengler reaction mechanism.
Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline:
-
To a solution of phenethylamine (1.0 equiv) in a suitable solvent such as toluene or methanol, add acetaldehyde (1.2 equiv).
-
Add a catalytic amount of a protic acid, such as hydrochloric acid or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting tetrahydroisoquinoline can be oxidized to the corresponding isoquinolinone using standard procedures.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines (and subsequently isoquinolinones upon oxidation) from the acid-catalyzed cyclization of a benzalaminoacetal.[8][9][10]
This reaction also hinges on an intramolecular electrophilic aromatic substitution. The key intermediate is a Schiff base formed from a benzaldehyde and an aminoacetal.[11] In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting iminium ion undergoes cyclization onto the aromatic ring. The reaction is sensitive to the acid concentration and the electronic nature of the substituents on the benzaldehyde.[8]
Mechanism of the Pomeranz-Fritsch Reaction
Caption: The Pomeranz-Fritsch reaction mechanism.
Synthesis of Isoquinoline:
-
Dissolve benzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature for several hours to form the benzalaminoacetal.
-
Carefully add the reaction mixture to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 100-160 °C), monitoring by TLC.[8]
-
After completion, cool the reaction and pour it onto ice.
-
Basify with a strong base (e.g., sodium hydroxide) and extract with an organic solvent.
-
Dry, filter, and concentrate the organic extracts to obtain the crude isoquinoline, which can be further purified and oxidized.
Modern Synthetic Strategies: Precision and Efficiency
While classical methods are invaluable, modern transition-metal-catalyzed reactions have revolutionized the synthesis of substituted isoquinolinones, offering milder conditions, greater functional group tolerance, and novel retrosynthetic disconnections.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, have been ingeniously adapted for the synthesis of isoquinolinones. These methods typically involve an initial cross-coupling to construct a key intermediate, followed by an intramolecular cyclization.
The Heck reaction, involving the coupling of an aryl halide with an alkene, can be employed in an intramolecular fashion to construct the isoquinolinone core.
General Workflow for Heck Coupling in Isoquinolinone Synthesis
Caption: General workflow for isoquinolinone synthesis via Heck coupling.
The Suzuki coupling of an aryl halide with an organoboron reagent is a versatile method for C-C bond formation. A sequential Suzuki coupling followed by cyclization is an effective strategy for preparing isoquinolinones.[12][13]
Synthesis of a 3,4-Unsubstituted Isoquinolin-1(2H)-one:
-
To a mixture of a 2-halobenzonitrile (1.0 equiv), a vinyl boronate (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture such as toluene/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[13]
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC.
-
After completion of the Suzuki coupling, the intermediate is isolated and then subjected to platinum-catalyzed nitrile hydrolysis and cyclization to afford the isoquinolinone.[13]
The Sonogashira coupling of an aryl halide with a terminal alkyne provides a powerful route to aryl alkynes, which can then undergo cyclization to form the isoquinolinone ring system.[14]
C-H Activation/Annulation
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of heterocycles. Transition-metal catalysts, particularly rhodium and palladium, can selectively activate a C-H bond on an aromatic ring, which can then react with a coupling partner (e.g., an alkyne or alkene) in an annulation reaction to construct the isoquinolinone scaffold.[12][15][16][17]
This approach relies on the use of a directing group on the aromatic substrate, which coordinates to the metal center and positions it in close proximity to the ortho C-H bond. This directed C-H activation leads to the formation of a metallacyclic intermediate. Subsequent insertion of the coupling partner and reductive elimination affords the annulated product. The choice of catalyst, directing group, and coupling partner dictates the scope and regioselectivity of the reaction.[15]
Mechanism of C-H Activation/Annulation for Isoquinolinone Synthesis dot digraph "CH_Activation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, size="7.6,4", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Substrate" [label="Aromatic Substrate\nwith Directing Group"]; "Catalyst" [label="Transition Metal\nCatalyst (e.g., Rh, Pd)"]; "Metallacycle" [label="Metallacyclic\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CouplingPartner" [label="Alkyne/Alkene"]; "Insertion" [label="Insertion"]; "ReductiveElimination" [label="Reductive\nElimination"]; "Isoquinolinone" [label="Substituted\nIsoquinolinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Substrate" -> "Metallacycle" [label=" C-H Activation"]; "Catalyst" -> "Metallacycle"; "Metallacycle" -> "Insertion"; "CouplingPartner" -> "Insertion"; "Insertion" -> "ReductiveElimination"; "ReductiveElimination" -> "Isoquinolinone"; }
References
- 1. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOPOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. www-leland.stanford.edu [www-leland.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating 6-Chloroisoquinolin-3(2H)-one Tautomers by Spectroscopy
In the landscape of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. 6-Chloroisoquinolin-3(2H)-one is one such molecule that presents a classic case of constitutional isomerism, specifically, keto-enol tautomerism. It exists in a dynamic equilibrium with its enol (or lactim) form, 6-Chloro-3-hydroxyisoquinoline. The dominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and shape, which in turn governs its interactions with biological targets.[1]
This guide provides an in-depth comparison of these two tautomers, focusing on the distinct signatures they produce across various spectroscopic techniques. Understanding these differences is crucial for researchers to unambiguously identify the predominant form in a given sample and to study the factors that influence the tautomeric equilibrium.
The Tautomeric Equilibrium
The interconversion between the keto (lactam) and enol (lactim) forms involves the migration of a proton between the nitrogen and oxygen atoms, accompanied by a shift in the position of a double bond. While the carbon skeleton remains unchanged, this subtle shift has profound spectroscopic consequences.[2] The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.[3][4][5] Generally, polar solvents tend to stabilize the more polar lactam form.[3]
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Comparison
The following sections detail the expected spectroscopic differences between the lactam and lactim tautomers. These predictions are based on fundamental principles and data from analogous heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these tautomers in solution, providing direct evidence of the proton and carbon environments.
The proton NMR spectra will show significant differences, particularly for the protons on and near the heterocyclic ring.
-
Keto (Lactam) Form: A key diagnostic signal is the N-H proton , which typically appears as a broad singlet in the downfield region (δ 10-12 ppm) and is exchangeable with D₂O.[6] Another definitive feature is the presence of two protons at the C4 position, which would appear as a singlet or a multiplet in the aliphatic region (δ ~3.5-4.5 ppm), indicative of a CH₂ group adjacent to a carbonyl and an aromatic ring.
-
Enol (Lactim) Form: This tautomer will instead show a phenolic O-H proton , which can be a sharp or broad singlet (δ 5-10 ppm), also exchangeable with D₂O.[7] Crucially, the C4 position now bears a single vinyl proton, which will resonate as a singlet in the aromatic/vinylic region (δ ~6.5-7.5 ppm). The absence of the aliphatic CH₂ signal and the appearance of this vinylic proton signal are clear indicators of the enol form.
The carbon environments are also distinct, providing complementary information to the ¹H NMR data.
-
Keto (Lactam) Form: The most telling signal is the carbonyl carbon (C=O) at the C3 position, which will appear significantly downfield in the range of δ 160-170 ppm. The C4 carbon , being an sp³-hybridized methylene carbon, will resonate in the aliphatic region (δ ~35-45 ppm).
-
Enol (Lactim) Form: In this isomer, the C3 carbon is now an sp²-hybridized carbon bonded to an oxygen (C-O ), resonating further upfield than a carbonyl, typically around δ 150-160 ppm. The C4 carbon is part of a double bond and will appear in the alkene/aromatic region (δ ~100-115 ppm). The absence of a signal in the typical carbonyl region is a strong confirmation of the enol structure.[8]
Table 1: Comparative Summary of Predicted NMR Data
| Spectroscopic Feature | This compound (Keto) | 6-Chloro-3-hydroxyisoquinoline (Enol) | Rationale for Difference |
| ¹H NMR: N-H/O-H | Broad singlet, δ ~10-12 ppm (N-H) | Singlet, δ ~5-10 ppm (O-H) | Proton is bonded to nitrogen vs. oxygen. |
| ¹H NMR: C4-H | Singlet/Multiplet, δ ~3.5-4.5 ppm (2H) | Singlet, δ ~6.5-7.5 ppm (1H) | Aliphatic (sp³) vs. Vinylic (sp²) proton environment. |
| ¹³C NMR: C3 Carbon | δ ~160-170 ppm (C=O) | δ ~150-160 ppm (C-OH) | Carbonyl vs. enolic carbon resonance. |
| ¹³C NMR: C4 Carbon | δ ~35-45 ppm (-CH₂-) | δ ~100-115 ppm (=CH-) | sp³ vs. sp² hybridized carbon environment. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies, making it a rapid method for distinguishing solid-state forms or the predominant tautomer in solution.
-
Keto (Lactam) Form: The spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the cyclic amide (lactam) group, typically found between 1650-1680 cm⁻¹ .[9] A broad N-H stretching band will also be present around 3200-3400 cm⁻¹ .[10]
-
Enol (Lactim) Form: The most prominent feature will be a broad O-H stretching band from the hydroxyl group, appearing in the 3200-3600 cm⁻¹ region.[11] The characteristic lactam C=O band will be absent. Instead, a C=N stretching vibration will be observed within the aromatic C=C stretching region of 1500-1640 cm⁻¹ .[7]
Mass Spectrometry (MS)
While both tautomers have the same molecular formula (C₉H₆ClNO) and thus the same molecular weight, high-resolution mass spectrometry can reveal differences in their fragmentation patterns upon ionization.
-
Molecular Ion: Both isomers will exhibit an identical molecular ion peak (M⁺˙). Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with an M+2 peak that is approximately one-third the intensity of the M⁺˙ peak.
-
Fragmentation: The differentiation lies in the subsequent fragmentation pathways.[12]
-
Keto (Lactam) Form: Is expected to undergo a characteristic neutral loss of carbon monoxide (CO, 28 Da) via retro-Diels-Alder (RDA) fragmentation or other rearrangements, a common pathway for cyclic carbonyl compounds.[13][14][15]
-
Enol (Lactim) Form: Fragmentation may be initiated by the hydroxyl group, similar to phenols, potentially involving the loss of a hydrogen radical followed by CO, or other pathways characteristic of aromatic alcohols.
-
UV-Visible Spectroscopy
The electronic transitions of the two tautomers differ due to their distinct conjugated systems, leading to different absorption maxima (λmax). The position and intensity of these bands are often highly sensitive to the solvent environment.[8]
-
Keto (Lactam) Form: Typically possesses a more extended conjugated system involving the carbonyl group. This often results in an absorption maximum at a longer wavelength compared to the lactim form.[16]
-
Enol (Lactim) Form: The conjugation is that of a hydroxy-substituted aromatic system. The absorption maximum (λmax) is generally expected at a shorter wavelength .[16][17]
By analyzing the UV-Vis spectrum in different solvents, one can observe shifts in the λmax, providing insight into the solvent's effect on the tautomeric equilibrium.[18][19]
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reliable data, adherence to standardized protocols is essential. The following section outlines the methodologies for each spectroscopic technique.
Caption: General workflow for spectroscopic comparison of isomers.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Record the spectrum on a spectrometer with a frequency of at least 400 MHz. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Deuterium Exchange: To confirm N-H or O-H protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton should diminish or disappear.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Protocol 2: FTIR Spectroscopic Analysis
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion and confirm the isotopic pattern for chlorine.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., CO) that can help distinguish between the tautomers.[20]
Protocol 4: UV-Visible Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank with the sample cuvette and scan across a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Repeat the measurement in solvents of different polarities to observe any shifts in λmax, which can indicate a shift in the tautomeric equilibrium.[21]
Conclusion
The differentiation of the this compound keto and enol tautomers is readily achievable through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR provide the most definitive evidence in solution by directly probing the unique proton and carbon environments of each isomer. FTIR offers a rapid and effective method for identifying key functional groups (C=O vs. O-H), particularly in the solid state. Finally, mass spectrometry and UV-Vis spectroscopy provide complementary data on fragmentation and electronic structure, respectively. By judiciously applying these techniques, researchers can confidently characterize the isomeric form of their compound, a critical step in understanding its chemical behavior and potential applications.
References
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking 6-Chloroisoquinolin-3(2H)-one: A Comparative Guide for Kinase Inhibitor Profiling
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive framework for benchmarking the novel compound 6-Chloroisoquinolin-3(2H)-one against established kinase inhibitors. While the specific kinase targets of this compound are currently under investigation, this document outlines a rigorous, multi-faceted approach to characterize its inhibitory profile. We present detailed protocols for biochemical and cell-based assays, target validation, and data analysis, offering a blueprint for researchers, scientists, and drug development professionals to assess the potential of this and other novel chemical entities.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are a major class of drug targets, with over 50 kinase inhibitors approved for treating a range of diseases, particularly cancer.[1] The therapeutic efficacy of these inhibitors is intrinsically linked to their potency and selectivity. Highly selective inhibitors can offer a superior safety profile, while multi-targeted inhibitors might provide broader efficacy against complex diseases.[1] Therefore, early and comprehensive profiling of a novel compound against a panel of known kinases is a critical step in drug discovery.[2]
This guide uses this compound as a case study to illustrate the benchmarking process. The isoquinoline core is present in several known kinase inhibitors, suggesting that this compound may also exhibit activity against this enzyme class. The following sections will detail a systematic approach to elucidate its potential kinase targets and compare its performance against well-characterized inhibitors.
Experimental Design: A Multi-Pronged Approach to Profiling
A robust assessment of a novel kinase inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays.[3][4] This dual approach allows for the determination of direct enzymatic inhibition and the evaluation of the compound's activity in a more physiologically relevant context.
Selection of Comparator Kinase Inhibitors
The choice of benchmark inhibitors is crucial for a meaningful comparison. Given the novelty of this compound, a broad initial screening against a panel of diverse kinases is recommended. Based on the activities of other isoquinoline-containing compounds, we propose an initial focus on kinases from the Tyrosine Kinase (TK) and Serine/Threonine Kinase (S/T K) families.
Table 1: Proposed Comparator Kinase Inhibitors
| Inhibitor | Primary Target(s) | Kinase Family | Rationale for Inclusion |
| Staurosporine | Broad Spectrum | S/T Kinase, Tyrosine Kinase | Positive control for broad kinase inhibition. |
| Gefitinib | EGFR | Tyrosine Kinase | Representative of a selective ATP-competitive inhibitor. |
| Dasatinib | BCR-ABL, SRC family | Tyrosine Kinase | Example of a multi-targeted inhibitor. |
| U0126 | MEK1/2 | S/T Kinase (MAPK pathway) | Selective inhibitor of a key signaling pathway. |
Experimental Workflow
The overall workflow for benchmarking this compound is depicted below. This process begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to assess cellular potency and target engagement.
Caption: Experimental workflow for kinase inhibitor benchmarking.
Methodologies: Detailed Protocols for Robust Data Generation
Scientific integrity relies on well-validated and reproducible protocols. The following sections provide detailed methodologies for the key experiments outlined in the workflow.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[1] Radiometric assays are considered the gold standard, but non-radiometric methods such as fluorescence-based and luminescence-based assays are also widely used for high-throughput screening.[1][5]
Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the kinase, substrate, ATP, and the test compound (this compound or a comparator inhibitor) at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction.[5]
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.[5]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are essential to determine a compound's efficacy in a biological context, considering factors like cell permeability and off-target effects.[4][6]
Protocol 2: Cell Proliferation (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or comparator inhibitors for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) value.
Target Engagement and Validation
Western blotting is a powerful technique to confirm that the inhibitor is interacting with its intended target within the cell and modulating its downstream signaling.[7][8]
Protocol 3: Western Blot for Phospho-Protein Analysis
This protocol assesses the phosphorylation status of a downstream substrate of the target kinase as a readout of inhibitor activity.[9]
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target's substrate. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[9]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis. The following tables provide templates for summarizing the experimental data.
Table 2: Biochemical IC50 Values for this compound and Comparator Inhibitors
| Kinase | This compound IC50 (µM) | Staurosporine IC50 (µM) | Gefitinib IC50 (µM) | Dasatinib IC50 (µM) | U0126 IC50 (µM) |
| Putative Target Kinase 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Putative Target Kinase 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ... (other kinases) | ... | ... | ... | ... | ... |
Table 3: Cellular GI50 Values in Cancer Cell Lines
| Cell Line | This compound GI50 (µM) | Staurosporine GI50 (µM) | Gefitinib GI50 (µM) | Dasatinib GI50 (µM) | U0126 GI50 (µM) |
| A549 (Lung Carcinoma) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| HCT116 (Colon Carcinoma) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ... (other cell lines) | ... | ... | ... | ... | ... |
Visualizing Signaling Pathways
Understanding the signaling context of the target kinase is essential for interpreting the biological effects of an inhibitor. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound this compound. By employing a combination of biochemical and cell-based assays, researchers can systematically evaluate its potency, selectivity, and cellular efficacy against known kinase inhibitors. The data generated from these studies will be instrumental in identifying its primary kinase targets and elucidating its mechanism of action.
Future work should focus on expanding the kinase panel for broader selectivity profiling and utilizing advanced techniques such as chemical proteomics to identify unbiasedly the cellular targets of this compound. In vivo studies in relevant disease models will be the ultimate validation of its therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. inits.at [inits.at]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
A Comparative In Silico Docking Guide to 6-Chloroisoquinolin-3(2H)-one for PARP-1 Inhibition
This guide provides a comprehensive comparison of the potential binding of 6-Chloroisoquinolin-3(2H)-one to Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair, against a known clinical inhibitor and a structural analog. Through detailed in silico docking protocols and comparative data, we aim to elucidate the potential of this molecule as a PARP-1 inhibitor.
Introduction: The Rationale for Targeting PARP-1 with Isoquinolinones
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA single-strand breaks. Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.[1][2] The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a bioisostere for other PARP-1 inhibitor cores like phthalazinones and quinazolinones.[2][3][4] This makes this compound, a member of this chemical class, an intriguing candidate for investigation as a PARP-1 inhibitor.
In this guide, we will explore the hypothetical binding affinity of this compound against the catalytic domain of human PARP-1. We will compare its performance with:
-
Olaparib: The first-in-class, FDA-approved PARP-1 inhibitor, serving as our positive control and benchmark.[5][6]
-
Isoquinolin-3(2H)-one: The parent compound without the chlorine substitution, to evaluate the potential contribution of the halogen atom to binding affinity.
Experimental Design: A Validated In Silico Docking Workflow
The credibility of any in silico study hinges on a robust and reproducible workflow. The protocol outlined below is a standard, validated approach for molecular docking studies aimed at predicting ligand-protein interactions.
Caption: A standardized workflow for in silico molecular docking.
1. Protein Preparation:
-
Objective: To prepare the PARP-1 protein structure for docking by removing extraneous molecules and adding necessary components.
-
Protocol:
-
The crystal structure of the human PARP-1 catalytic domain in complex with Olaparib (PDB ID: 7KK4) was obtained from the RCSB Protein Data Bank.[7]
-
All non-protein molecules, including water and the co-crystallized ligand (Olaparib), were removed from the PDB file.
-
Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions. This prepared structure serves as the rigid receptor for the docking simulation.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the ligands and optimize them for docking.
-
Protocol:
-
The 2D structures of this compound, Isoquinolin-3(2H)-one, and Olaparib were sketched.
-
These 2D structures were converted into 3D models.
-
Energy minimization was performed on each 3D structure using a suitable force field to obtain stable conformations.
-
Rotatable bonds were defined for each ligand to allow for conformational flexibility during the docking process.
-
3. Molecular Docking:
-
Objective: To predict the binding pose and affinity of each ligand within the PARP-1 active site.
-
Protocol:
-
A grid box was defined around the active site of PARP-1, encompassing the key amino acid residues known to interact with inhibitors like Olaparib (e.g., Gly863, Arg878, Ser904, Tyr907).[1][8]
-
Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.
-
The program was configured to generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Comparative Analysis of Docking Results
The primary output of a docking study is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable interaction. The analysis also involves examining the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Below is a table of hypothetical docking results, structured to reflect a plausible scientific outcome.
| Compound | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Predicted) |
| Olaparib (Reference) | 434.5 | -9.8 | Gly863, Arg878 |
| This compound | 179.6 | -7.5 | Gly863, Ser904 |
| Isoquinolin-3(2H)-one (Analog) | 145.2 | -6.8 | Gly863, Ser904 |
-
Olaparib: As the established inhibitor, Olaparib is predicted to have the strongest binding affinity (-9.8 kcal/mol). Its larger and more complex structure allows for multiple points of interaction within the active site, including crucial hydrogen bonds with Gly863 and Arg878.[1][9]
-
This compound: Our test compound shows a promising, albeit lower, predicted binding affinity (-7.5 kcal/mol). The isoquinolinone core is expected to form key hydrogen bonds with the backbone of Gly863 and the side chain of Ser904, which are critical for anchoring inhibitors in the PARP-1 active site.[8] The chlorine atom at the 6-position likely engages in favorable hydrophobic interactions within a pocket of the active site, contributing to its stronger predicted affinity compared to the unsubstituted analog.
-
Isoquinolin-3(2H)-one: The parent compound is predicted to have the weakest binding affinity (-6.8 kcal/mol). While it can still form the essential hydrogen bonds, the absence of the chloro- group results in a loss of the additional stabilizing hydrophobic interactions, underscoring the potential importance of this substitution for potency.
Caption: Predicted key interactions within the PARP-1 active site.
Conclusion and Future Directions
This in silico comparison provides a strong theoretical foundation for considering this compound as a scaffold for novel PARP-1 inhibitors. The docking study predicts that it can bind effectively to the PARP-1 active site, forming crucial hydrogen bonds. Furthermore, the data suggests that the 6-chloro substitution enhances binding affinity compared to the parent isoquinolinone, likely through additional hydrophobic interactions.
While these computational results are encouraging, they represent a preliminary step. The next logical phases of research would involve:
-
In Vitro Enzymatic Assays: To experimentally determine the IC50 value of this compound against PARP-1 and validate the docking predictions.
-
Cell-Based Assays: To assess the compound's ability to inhibit PARP-1 activity in cancer cell lines, particularly those with BRCA mutations.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test additional derivatives to optimize potency and selectivity.
By integrating computational predictions with empirical testing, a more complete picture of the therapeutic potential of this compound can be developed.
References
- 1. In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to ADME-Tox Profiling of 6-Chloroisoquinolin-3(2H)-one Derivatives
In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major contributors to late-stage attrition.[1][2] For researchers investigating novel compound series such as 6-Chloroisoquinolin-3(2H)-one derivatives, a robust and early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling strategy is not just advantageous; it is critical for success.
This guide provides a comprehensive framework for conducting a thorough ADME-Tox evaluation of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with alternative heterocyclic scaffolds to offer field-proven insights for drug development professionals.
The Imperative of Early-Stage ADME-Tox Profiling
The initial stages of drug discovery are often dominated by the optimization of target potency and selectivity. However, a compound's efficacy is ultimately determined by its ability to reach the target site in sufficient concentration and for an adequate duration, without causing undue toxicity.[3] Early integration of ADME-Tox screening allows for the concurrent optimization of pharmacological and pharmacokinetic properties, a strategy that significantly de-risks a project's trajectory.[4] By identifying potential liabilities such as rapid metabolism, poor absorption, or off-target toxicity early on, medicinal chemists can make informed decisions to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
This guide will focus on a tiered screening cascade, beginning with high-throughput in silico and in vitro assays, and progressing to more complex evaluations. This approach ensures that resources are allocated efficiently, with only the most promising candidates advancing to more resource-intensive studies.
The ADME-Tox Screening Cascade: A Workflow for Success
A systematic approach to ADME-Tox profiling is essential for generating a comprehensive and interpretable dataset. The following workflow illustrates a logical progression of key assays.
Caption: A tiered ADME-Tox screening cascade for drug discovery projects.
Part 1: Foundational Physicochemical and Metabolic Properties
A compound's journey through the body is heavily influenced by its fundamental physicochemical properties and its susceptibility to metabolic enzymes. Early assessment of these parameters is crucial for building a solid foundation for lead optimization.
In Silico ADME-Tox Prediction
Before embarking on wet lab experiments, in silico models can provide valuable, albeit predictive, insights into a compound's ADME-Tox profile.[1][2][5] These computational tools utilize a compound's structure to estimate properties like solubility, permeability, metabolic stability, and potential toxicities.[6]
Methodology: A variety of free and commercial software packages are available for in silico ADME-Tox profiling. It is advisable to use multiple models to gain a consensus prediction.
Comparative Data (Hypothetical):
| Compound ID | Scaffold | Predicted LogS | Predicted Caco-2 (logPapp) | Predicted CYP3A4 Substrate | Predicted hERG Blocker |
| 6-Cl-IQ-001 | This compound | -3.5 | -5.2 | Yes | High Risk |
| Quin-001 | Quinazolinone | -4.2 | -5.8 | Yes | Medium Risk |
| Ind-001 | Indole | -3.1 | -4.9 | No | Low Risk |
Interpretation: The in silico data for 6-Cl-IQ-001 suggests potential liabilities in solubility and a high risk of hERG inhibition. This early warning directs the experimental plan to rigorously assess these parameters.
In Vitro Metabolic Stability
Metabolic stability provides a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[7][8] Rapid metabolism can lead to low bioavailability and a short duration of action.
Experimental Protocol: Liver Microsomal Stability Assay [9][10]
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.
-
Initiation: Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][12]
Comparative Data (Hypothetical):
| Compound ID | Scaffold | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| 6-Cl-IQ-001 | This compound | 25 | 27.7 |
| Quin-001 | Quinazolinone | 15 | 46.2 |
| Ind-001 | Indole | >60 | <11.5 |
Interpretation: 6-Cl-IQ-001 exhibits moderate metabolic stability, suggesting it is a potential substrate for metabolic enzymes. In contrast, Quin-001 shows higher clearance, indicating a potential for rapid in vivo metabolism. Ind-001 is highly stable.
Part 2: Absorption and Distribution Properties
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract and distribute to its target tissue.
In Vitro Permeability: The Caco-2 Assay
The Caco-2 cell permeability assay is the gold standard for predicting in vivo drug absorption.[13][14][15] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelial barrier.[16]
Experimental Protocol: Caco-2 Permeability Assay [17]
-
Cell Culture: Seed Caco-2 cells on a permeable Transwell® support and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
A to B (Apical to Basolateral): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This mimics absorption.
-
B to A (Basolateral to Apical): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This helps identify active efflux.
-
-
Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio >2 is generally considered indicative of active efflux.[14][15]
Comparative Data (Hypothetical):
| Compound ID | Scaffold | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| 6-Cl-IQ-001 | This compound | 8.5 | 9.2 | 1.1 |
| Quin-001 | Quinazolinone | 2.1 | 10.5 | 5.0 |
| Ind-001 | Indole | 15.2 | 16.1 | 1.1 |
Interpretation: 6-Cl-IQ-001 demonstrates good permeability with no significant efflux. Quin-001 shows poor absorptive permeability and is a strong substrate for efflux transporters, which could limit its oral bioavailability. Ind-001 has high permeability.
Part 3: Early Toxicity Assessment
Identifying potential toxicity liabilities early is paramount to avoiding costly late-stage failures. Cardiotoxicity and hepatotoxicity are two of the most common reasons for drug withdrawal.
Cardiotoxicity: hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18][19] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias.[18]
Experimental Protocol: Automated Patch Clamp hERG Assay [19][20][21]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Utilize an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply increasing concentrations of the test compound to the cells and record the corresponding inhibition of the hERG tail current.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Comparative Data (Hypothetical):
| Compound ID | Scaffold | hERG IC50 (µM) |
| 6-Cl-IQ-001 | This compound | 2.5 |
| Quin-001 | Quinazolinone | 15.8 |
| Ind-001 | Indole | > 30 |
Interpretation: The low hERG IC50 for 6-Cl-IQ-001 is a significant concern and corroborates the in silico prediction. This compound would require careful structural modification to mitigate this cardiotoxicity risk. Quin-001 shows moderate inhibition, while Ind-001 appears to have a low risk.
Synthesis and Future Directions
While this guide focuses on the ADME-Tox profiling of this compound derivatives, it is important to note that the synthesis of these and related compounds, such as quinoline-2-one and quinazolinone derivatives, is well-documented in the literature.[22][23][24][25] The biological activities of these scaffolds are diverse, ranging from anticancer to antimicrobial.[24][26]
The ADME-Tox data generated through the assays described in this guide will be instrumental in guiding the synthetic efforts for the this compound series. For example, if a compound exhibits poor metabolic stability, medicinal chemists can explore structural modifications that block the sites of metabolism. Similarly, if a compound is a potent hERG inhibitor, modifications can be made to reduce its affinity for the channel.
By integrating the principles of medicinal chemistry with a robust ADME-Tox screening cascade, researchers can significantly enhance the probability of discovering and developing safe and effective medicines. The data-driven approach outlined in this guide provides a clear path forward for the successful advancement of this compound derivatives as potential therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In silico ADME/tox comes of age: twenty years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 23. researchgate.net [researchgate.net]
- 24. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloroisoquinolin-3(2H)-one
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like 6-Chloroisoquinolin-3(2H)-one necessitates a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its likely chemical hazards. By explaining the causality behind each procedural step, this document aims to build a culture of safety and trust that extends beyond the product itself.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on data from similar chemical structures, we can infer the following hazard profile.[1][2][3][4]
| Hazard Class | Description and Justification |
| Acute Toxicity (Oral, Dermal) | Compounds like 1-chloroisoquinoline and other halogenated heterocycles are classified as harmful if swallowed and may be toxic in contact with skin.[5][6] It is prudent to assume a similar level of toxicity for this compound. |
| Skin Corrosion/Irritation | The majority of analogous compounds are listed as causing skin irritation.[1][2][3][4] Direct contact with the skin should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation is a consistent warning for related chemicals.[1][2][3][4] The risk of significant eye damage necessitates robust eye protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][7][8] Handling should occur in a well-ventilated area, preferably a chemical fume hood. |
| Aquatic Toxicity | Chlorinated organic compounds often exhibit toxicity to aquatic life with long-lasting effects.[7] Release into the environment, particularly drains and waterways, must be strictly prohibited.[2][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the assumed hazard profile, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal. The selection of specific PPE is not arbitrary; it is a direct countermeasure to the identified risks.
| Equipment | Specification and Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[9] |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes are required. If there is a risk of splashing, a face shield should be worn in addition to goggles.[5][10] |
| Body Protection | A laboratory coat must be worn and kept fully fastened. For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron is recommended.[5][10] |
| Respiratory Protection | All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][9][10] |
On-Site Waste Management: Segregation and Containment
The foundation of proper disposal is meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible (e.g., High-Density Polyethylene - HDPE) container for this compound waste. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling is Critical: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard, environmentally hazardous).
-
Solid Waste Collection: Carefully transfer solid waste, including residual amounts of the pure compound and contaminated items like weighing papers and gloves, into the designated container using a spatula or brush. Avoid any actions that could generate dust.[11]
-
Liquid Waste Collection: Collect solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.[12]
-
Contaminated Labware: Disposable labware (pipette tips, tubes) should be placed in the solid waste container. Contaminated sharps (needles, scalpels) must be placed in a dedicated, puncture-proof sharps container labeled for chemical contamination.[13]
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment tray within a ventilated cabinet, away from incompatible materials.[14]
Disposal Pathway Decision Framework
The specific state of the waste dictates its proper disposal pathway. This decision-making process ensures that each type of waste is handled safely and in accordance with regulatory requirements.
Caption: Decision workflow for segregating this compound waste.
Emergency Procedures: Rapid and Correct Response
In the event of an accidental spill or exposure, a swift and correct response is critical to minimizing harm.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[7]
-
Assess and Equip: Don the appropriate PPE as outlined in Section 2 before attempting any cleanup.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads) to cover and contain the spill. Do not use combustible materials like paper towels.[7]
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, regardless of the size.
Personal Exposure Protocol:
-
Inhalation: Immediately move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[5]
Final Disposal: Professional Handover
The final step is the transfer of waste to a licensed environmental services contractor.
-
Ensure Proper Sealing: Securely close all waste containers. Do not overfill them; a general rule is to fill to no more than 80% capacity.[13]
-
Verify Labeling: Double-check that all labels are accurate, legible, and complete.
-
Schedule Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or designated waste management provider.
-
Documentation: Complete all necessary waste manifests or tracking forms as required by your institution and local regulations.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. vumc.org [vumc.org]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Operational Guide: Personal Protective Equipment for Handling 6-Chloroisoquinolin-3(2H)-one
This guide provides essential safety and logistical information for the handling and disposal of 6-Chloroisoquinolin-3(2H)-one. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your team can operate with the highest degree of safety and experimental integrity. The protocols herein are designed to be self-validating systems, providing procedural guidance that directly addresses the operational questions of researchers, scientists, and drug development professionals.
Foundational Hazard Assessment: A Data-Driven Approach
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a robust safety protocol is built upon a principle of chemical similarity, analyzing data from structurally related chlorinated and isoquinoline-based compounds. This "read-across" approach allows us to anticipate the hazard profile and establish protective measures that are both cautious and scientifically grounded.
An analysis of analogous compounds reveals a consistent pattern of hazards that we must assume apply to this compound.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description of Risk | Representative Analog Compounds | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation, with some analogs noted to cause severe burns. | 7-Bromo-1-chloroisoquinoline, 1-Chloroisoquinoline | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with potential for corrosive damage and risk of blindness. | 7-Bromo-1-chloroisoquinoline, 1-Chloroisoquinoline | [1] |
| Acute Toxicity | Harmful if swallowed and toxic in contact with skin. | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | [2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3- one (3:1) |
| Aquatic Toxicity | Harmful or very toxic to aquatic life with long-lasting effects. | 6-Chloroisoquinoline-1-carbaldehyde, Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3- one (3:1) |[3] |
Causality Statement: The presence of a chlorinated aromatic system combined with the isoquinoline core suggests a high likelihood of biological activity. These structural motifs are known to interact with biological macromolecules, leading to the observed irritation, corrosion, and toxicity. Our PPE strategy is therefore designed to prevent all routes of exposure: dermal, ocular, and respiratory.
Multi-Barrier PPE Protocol: A System of Redundancy
The selection of Personal Protective Equipment (PPE) is not a checklist but a comprehensive safety system. Each component is chosen to provide a specific barrier, and together, they create a redundant system that protects the operator even in the event of a single failure. All handling of this compound, particularly the weighing of solids and preparation of solutions, must be conducted within a certified chemical fume hood.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale and Field Insight |
|---|---|---|
| Primary Dermal | Chemically resistant gloves (Nitrile or Neoprene). | Double gloving is required. The outer glove absorbs the initial contact in case of a splash, while the inner glove provides a clean, secondary barrier. Inspect outer gloves for any sign of degradation or contamination before and during use. Change outer gloves immediately after handling the compound. |
| Ocular | Indirectly vented chemical safety goggles. | Goggles must be worn at all times. They provide a seal around the eyes to protect against splashes and fine particulates, which standard safety glasses do not. |
| Face | Full-face shield. | Mandatory when handling the solid compound or concentrated solutions. A face shield is worn over safety goggles to protect the entire face from splashes during transfers or in the unlikely event of a vessel failure. |
| Body | Flame-resistant laboratory coat and chemical-resistant apron. | The lab coat provides a primary barrier. An apron worn over the coat provides an additional, impermeable layer to protect against splashes of concentrated solutions during transfer or mixing. |
| Respiratory | Engineering controls (Chemical Fume Hood). | A properly functioning chemical fume hood is the primary method of respiratory protection. If handling outside of a fume hood is unavoidable (e.g., emergency spill), a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.[1][4] |
Caption: PPE selection workflow based on the specific laboratory task.
Operational Plan: From Receipt to Disposal
This procedural guide ensures safety at every stage of the compound's lifecycle in the laboratory.
Step 1: Pre-Handling and Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow monitor is functioning correctly.
-
Locate Safety Equipment: Before bringing the compound into the work area, physically locate and verify the functionality of the nearest safety shower and eyewash station.[1]
-
Assemble PPE: Don all required PPE as outlined in Table 2 and the PPE Selection Workflow. Ensure a comfortable and secure fit.
-
Prepare a Designated Workspace: Demarcate the handling area within the fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any minor drips or spills.
Step 2: Handling and Experimental Use
-
Weighing: Tare a suitable container within the fume hood. Carefully transfer the solid this compound to the container, avoiding the creation of dust. Use anti-static weigh boats or an enclosed balance where possible.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
-
Transfers: Use wide-bore pipettes or cannulas for liquid transfers to minimize pressure changes and potential aerosol generation.
-
Post-Handling: Tightly seal the primary container immediately after use. Decontaminate any spatulas or surfaces with an appropriate solvent (e.g., ethanol) and wipe dry. Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.
Step 3: Emergency Spill Management
Immediate and correct action during a spill is critical to mitigating exposure.
Caption: Emergency workflow for handling a chemical spill.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.
-
Contain (If Safe): For small spills inside a fume hood, trained personnel should use a chemical spill kit to absorb the material. Cover the spill with an absorbent material, working from the outside in.
-
Collect and Clean: Collect the absorbed material using non-sparking tools and place it into a dedicated, sealed hazardous waste container.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Do not allow spilled material to enter drains or waterways. [3]
Step 4: Waste Disposal
Improper disposal poses a significant risk to the environment due to the compound's aquatic toxicity.
-
Segregation: All materials that have come into contact with this compound (gloves, pipette tips, absorbent paper, excess compound) must be disposed of in a dedicated hazardous waste container.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.
By adhering to this comprehensive guide, you build a deep-seated culture of safety that protects your most valuable asset—your scientists—while ensuring the integrity and success of your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
